4-(Toluene-4-sulfonyl)butylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDMNNJRUGQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Toluene-4-sulfonyl)butylamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Toluene-4-sulfonyl)butylamine, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a thorough understanding of this compound's chemical structure, properties, synthesis, and applications.
Introduction and Structural Elucidation
4-(Toluene-4-sulfonyl)butylamine, systematically named N-(4-aminobutyl)-4-methylbenzenesulfonamide, is a primary amine bearing a tosyl (p-toluenesulfonyl) protecting group. The tosyl group is a widely employed protecting group for amines in multi-step organic synthesis due to its stability under a broad range of reaction conditions.[1][2] This stability allows for selective chemical transformations at other sites of a molecule without affecting the protected amine.
The presence of both a nucleophilic primary amine and a robust sulfonamide linkage within the same molecule makes 4-(Toluene-4-sulfonyl)butylamine a valuable building block in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.[3]
Chemical Structure:
Caption: Synthetic Pathway to 4-(Toluene-4-sulfonyl)butylamine.
Detailed Experimental Protocol:
Step 1: Synthesis of tert-butyl (4-(p-tolylsulfonamido)butyl)carbamate
-
To a stirred solution of mono-Boc-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.
Step 2: Deprotection to yield 4-(Toluene-4-sulfonyl)butylamine
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., 2 M NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(Toluene-4-sulfonyl)butylamine.
Applications in Drug Discovery and Development
The dual functionality of 4-(Toluene-4-sulfonyl)butylamine makes it a valuable synthon in medicinal chemistry. The primary amine serves as a key handle for the introduction of various pharmacophores or for linking to other molecular scaffolds. The tosyl group, while primarily a protecting group, can also contribute to the overall pharmacological profile of a molecule through its steric and electronic properties. [4] Key Applications:
-
Linker Chemistry: The butylamine chain provides a flexible spacer for conjugating a tosyl-protected amine to other molecules of interest, such as peptides, small molecule inhibitors, or imaging agents.
-
Scaffold for Library Synthesis: The primary amine can be readily derivatized through a variety of reactions (e.g., acylation, alkylation, reductive amination) to generate a library of compounds for high-throughput screening.
-
Precursor for Bioactive Sulfonamides: The tosyl group can be a key pharmacophoric element in certain drug classes. This building block allows for the systematic exploration of the structure-activity relationship (SAR) of the amine-containing side chain. [5][6]
Caption: Applications of 4-(Toluene-4-sulfonyl)butylamine in Medicinal Chemistry.
Safety and Handling
As a primary amine and a sulfonamide derivative, 4-(Toluene-4-sulfonyl)butylamine should be handled with appropriate safety precautions in a laboratory setting. [7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Toluene-4-sulfonyl)butylamine is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the stability of the tosyl protecting group make it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. P-toluenesulfonamide, n-(4-acetamidobutyl)- [webbook.nist.gov]
- 3. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 6. Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Analysis of pKa and Basicity: 4-(Toluene-4-sulfonyl)butylamine
Executive Summary
4-(Toluene-4-sulfonyl)butylamine (CAS: 1018300-58-7) is a specialized functionalized amine utilized primarily as a linker in medicinal chemistry and as a synthetic intermediate for sulfone-containing pharmacophores. Structurally, it consists of a primary butylamine chain terminated by a p-toluenesulfonyl (tosyl) group at the delta position.
Understanding the acid-dissociation constant (pKa ) of this molecule is critical for predicting its ionization state under physiological conditions (pH 7.4), its solubility profile, and its reactivity in nucleophilic substitutions.[1] Based on structure-activity relationship (SAR) analysis of homologous sulfones, the pKa of the conjugate acid is estimated to be 10.4 ± 0.2 . This places it slightly below typical primary alkyl amines (pKa ~10.7) due to the weak long-range inductive effect of the sulfonyl moiety.
Part 1: Chemical Identity and Structural Properties[1][2]
The molecule features two distinct functional ends: a basic primary amine and a neutral, electron-withdrawing sulfone.
| Property | Detail |
| IUPAC Name | 4-(4-methylphenylsulfonyl)butan-1-amine |
| Common Name | 4-Tosylbutylamine |
| CAS Number | 1018300-58-7 |
| Molecular Formula | C |
| Molecular Weight | 227.32 g/mol |
| Functional Groups | Primary Amine (-NH |
| Core Scaffold | Butylamine chain with |
Structural Visualization
The following diagram illustrates the connectivity and the distance between the electron-withdrawing sulfonyl group and the basic amine center.
Figure 1: Structural segmentation of 4-(Toluene-4-sulfonyl)butylamine highlighting the separation between the EWG and the basic center.
Part 2: Theoretical Basicity and pKa Analysis
The Inductive Effect Mechanism
The basicity of an amine is determined by the electron density on the nitrogen atom, which stabilizes the positive charge of the conjugate acid (ammonium ion).[1] Electron-withdrawing groups (EWGs) like sulfones reduce this density through the sigma bond framework (Inductive Effect,
However, the inductive effect decays exponentially with distance.[1] The transmission factor (
Where:
- is the number of bonds separating the group.
-
The sulfone is at the delta (
) position (4 carbons away).
Comparative Homolog Analysis
To derive the pKa of the target, we compare it against homologous amino-sulfones and standard amines.
| Compound Class | Structure | Separation ( | Approx. pKa (Amine) | Effect Magnitude |
| Butylamine (Ref) | CH | N/A | 10.77 | Baseline |
| Ar-SO | 2 | ~9.0 | Strong (-1.7 units) | |
| Ar-SO | 3 | ~9.8 | Moderate (-0.9 units) | |
| Ar-SO | 4 | ~10.4 | Weak (-0.3 units) |
Conclusion: The sulfonyl group exerts a minimal influence at this distance. The pKa is predicted to be 10.4 , meaning the molecule behaves as a typical aliphatic amine.[1] At physiological pH (7.4), it will exist almost exclusively (>99.9%) as the cationic ammonium salt (
Part 3: Experimental Determination Protocols
For researchers requiring precise experimental validation, the following potentiometric titration protocol is the gold standard. This method is self-validating through the use of Gran plots to determine the equivalence point accurately.
Materials
-
Analyte: ~50 mg of 4-(Toluene-4-sulfonyl)butylamine (pure free base or HCl salt).
-
Titrant: 0.1 M NaOH (standardized) or 0.1 M HCl depending on starting form.
-
Solvent: Degassed CO
-free water (ionic strength adjusted to 0.1 M with KCl). -
Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
Workflow Diagram (DOT)
Figure 2: Potentiometric titration workflow for precise pKa determination.
Protocol Steps
-
Dissolution: Dissolve the amine in 0.1 M KCl solution to maintain constant ionic strength.
-
Acidification: Lower the pH to ~2.5 using 0.1 M HCl. This ensures the amine is fully protonated (
). -
Titration: Titrate with 0.1 M NaOH.
-
Data Analysis: The pKa corresponds to the pH at the half-equivalence point (where
). -
Validation: Use a Gran plot to linearize the endpoint data, ensuring the equivalence point is not estimated solely by eye.
Part 4: Synthesis and Salt Formation[1]
To ensure high purity for pKa measurements or biological assays, the Gabriel Synthesis modification is recommended over direct alkylation, which often leads to over-alkylation byproducts.[1]
Recommended Synthetic Route
-
Nucleophilic Substitution: React Sodium p-toluenesulfinate with N-(4-chlorobutyl)phthalimide in DMF at 80°C. The sulfinate displaces the chloride to form the protected sulfone.
-
Deprotection: Treat the intermediate with hydrazine hydrate in refluxing ethanol (Ing-Manske procedure) to release the primary amine.
-
Purification: Acid-base extraction. The product is soluble in dilute acid (as the salt) and extractable into organic solvent (DCM) at pH > 12.
Salt Properties[1][4][5][6]
-
Hydrochloride Salt: Highly water-soluble, non-hygroscopic solid. Ideal for storage.
-
Free Base: Waxy solid or oil, potentially sensitive to CO
(carbamate formation). Store under argon.
References
-
Williams, R. (2022).[2][3] pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Context for sulfone electronic effects).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] (Theoretical basis for inductive effect calculation).
Sources
difference between 4-(Toluene-4-sulfonyl)butylamine and tosyl-protected amines
The Difference Between 4-(Toluene-4-sulfonyl)butylamine and Tosyl-Protected Amines: A Structural and Functional Analysis
Executive Summary
This technical guide delineates the critical distinction between 4-(Toluene-4-sulfonyl)butylamine (an amino alkyl sulfone) and tosyl-protected amines (sulfonamides).[1] While both compound classes contain the p-toluenesulfonyl (tosyl) moiety, their connectivity dictates vastly different chemical behaviors.
-
4-(Toluene-4-sulfonyl)butylamine represents a functionalized primary amine where the tosyl group acts as a stable, carbon-bound sulfone pharmacophore or anchor.[1]
-
Tosyl-protected amines represent a masked nitrogen species where the tosyl group serves as a transient, nitrogen-bound protecting group.[1]
This guide explores the structural divergence, reactivity profiles, and synthetic utility of these two distinct chemical entities.
Structural Divergence: The Core Distinction
The fundamental difference lies in the atom bonded to the sulfonyl sulfur (
| Feature | 4-(Toluene-4-sulfonyl)butylamine | Tosyl-Protected Amine (e.g., |
| Primary Functional Group | Amino Alkyl Sulfone | Sulfonamide |
| General Structure | ||
| Bond Connectivity | C–S Bond (Carbon-Sulfur) | N–S Bond (Nitrogen-Sulfur) |
| Nitrogen State | Free Primary Amine ( | Protected/Masked Amine ( |
| Basicity ( | Basic ( | Non-basic / Acidic ( |
| Stability | High metabolic and chemical stability.[1][2] | Cleavable under reductive/acidic conditions. |
4-(Toluene-4-sulfonyl)butylamine (Compound A)[1][3]
-
CAS: 1018300-58-7[1]
-
Nature: This is a butyl chain capped with a primary amine at position 1 and a sulfone at position 4.
-
Electronic Effect: The sulfone group (
) is a strong electron-withdrawing group (EWG), but its effect is attenuated by the four-carbon alkyl chain.[1] The terminal amine remains nucleophilic and basic.
Tosyl-Protected Amines (Compound B)
-
Nature: A nitrogen atom directly bonded to the sulfonyl group.
-
Electronic Effect: The strong EWG nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic and significantly increasing the acidity of the
proton (making it suitable for Mitsunobu alkylation).
Reactivity Profile & Synthetic Utility
The divergence in connectivity leads to orthogonal reactivity profiles.
Reactivity of the Amino Sulfone (Compound A)
The amine in 4-(Toluene-4-sulfonyl)butylamine is "free" and reactive.[1] The sulfone acts as a bystander or a specific structural motif (pharmacophore).
-
Amine Functionalization: Reacts readily with acyl chlorides, isocyanates, or aldehydes (reductive amination) to form amides, ureas, or secondary amines.
-
-Sulfonyl Carbanion Chemistry: The protons on the carbon adjacent to the sulfone (position 4) are acidic (
).[1] Strong bases (e.g., -BuLi) can generate a carbanion here for alkylation or Julia-Kocienski olefination, although the free amine would require protection first.[1] -
Stability: The C–S bond is extremely robust. It resists hydrolysis, reduction (except under extreme conditions), and oxidation.
Reactivity of Tosyl-Protected Amines (Compound B)
The amine is "masked." The reactivity is focused on the
-
N-Alkylation: The acidic
allows for alkylation using alkyl halides/base or alcohols/Mitsunobu conditions ( ).[1] This is the primary method for synthesizing secondary amines. -
Deprotection (Cleavage): The tosyl group is a robust protecting group but can be removed to reveal the free amine.
-
Reductive Cleavage: Sodium naphthalenide (
) or Sodium/Ammonia ( ).[1] -
Acidic Cleavage: HBr in acetic acid (harsh) or
.
-
Visualization of Pathways
The following diagram illustrates the divergent synthesis and reactivity pathways for both compounds.
Caption: Divergent synthesis and reactivity: Blue path shows C-S bond formation (Sulfone); Red path shows N-S bond formation (Sulfonamide).[1]
Experimental Protocols
Protocol A: Synthesis of an Amino Alkyl Sulfone
Targeting the structural motif of 4-(Toluene-4-sulfonyl)butylamine. Since specific literature on CAS 1018300-58-7 is sparse, this protocol utilizes a standard Gabriel Synthesis approach adapted for sulfones.[1]
Reagents: Sodium p-toluenesulfinate, 1,4-dibromobutane, Potassium phthalimide, Hydrazine hydrate.[1]
-
Sulfone Formation:
-
Dissolve sodium p-toluenesulfinate (1.0 eq) in DMF.
-
Add 1,4-dibromobutane (3.0 eq, excess to prevent disubstitution).[1]
-
Heat to 80°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Purify 1-bromo-4-(toluene-4-sulfonyl)butane via column chromatography.
-
-
Amine Installation (Gabriel):
-
Dissolve the bromo-sulfone intermediate (1.0 eq) in DMF.[1]
-
Add Potassium phthalimide (1.1 eq). Heat to 90°C for 6 hours.
-
Precipitate the phthalimide intermediate with water/ethanol.
-
-
Deprotection:
-
Suspend the phthalimide intermediate in Ethanol.
-
Add Hydrazine hydrate (5.0 eq). Reflux for 2 hours.
-
Cool, filter off phthalhydrazide byproduct.
-
Concentrate filtrate to yield 4-(Toluene-4-sulfonyl)butylamine .[1]
-
Protocol B: Synthesis & Deprotection of Tosyl-Amines
Standard Protecting Group Strategy.
Step 1: Protection (Tosylation) [1]
-
Dissolve amine (10 mmol) in DCM (20 mL).
-
Add Triethylamine (15 mmol) and cool to 0°C.
-
Add
-Toluenesulfonyl chloride (TsCl) (11 mmol) portion-wise. -
Warm to RT and stir for 2 hours.
-
Workup: Wash with 1M HCl, then Brine. Dry over
.
Step 2: Deprotection (Reductive Cleavage) Note: This method is preferred over acid hydrolysis for stability.[1]
-
Reagent Prep: Dissolve Naphthalene (12 mmol) in dry THF. Add Sodium metal (12 mmol) and stir until deep green (formation of Sodium Naphthalenide).
-
Reaction: Cool the tosyl-amine solution (2 mmol in THF) to -78°C.
-
Add the Sodium Naphthalenide solution dropwise until the green color persists.
-
Stir for 15 mins at -78°C.
-
Quench: Add sat.
solution carefully. -
Workup: Extract with Ether. The aqueous layer contains the free amine salt (or adjust pH to extract free amine).
Comparative Data Summary
| Property | Amino Alkyl Sulfone (Compound A) | Tosyl-Protected Amine (Compound B)[1] |
| Chemical Role | Building Block / Linker | Protecting Group / Synthetic Intermediate |
| Reaction with HCl | Forms Ammonium Salt ( | No Reaction (Stable to acid) |
| Reaction with Na/Napth | Stable (Sulfone remains intact) | Cleavage (Yields Amine + Sulfinic acid) |
| Reaction with Acetyl Chloride | Forms Amide ( | No Reaction (N is non-nucleophilic) |
| Solubility | Moderate in polar organic solvents; Salts soluble in water.[1] | Lipophilic; Soluble in DCM, EtOAc. |
References
-
Fruchtel, J. S., & Jung, G. (1996). Organic Chemistry on Solid Support. Angewandte Chemie International Edition, 35(2), 17-42.[1] Link(Reference for linker strategies involving sulfones).
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] Link(Authoritative source for Tosyl protection/deprotection protocols).[1]
- Alonso, D. A., & Najera, C. (2004). Sulfones in Organic Synthesis. Organic Preparations and Procedures International, 36(6). (Review of sulfone reactivity and stability).
-
PubChem Compound Summary. (2024). 4-(Toluene-4-sulfonyl)butylamine (CAS 1018300-58-7). National Center for Biotechnology Information.[3] Link(Verification of chemical structure and identifiers).
Sources
Methodological & Application
synthesis protocols for 4-(Toluene-4-sulfonyl)butylamine
An In-Depth Guide to the Synthesis of 4-(Toluene-4-sulfonyl)butylamine for Advanced Research Applications
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the synthesis of 4-(Toluene-4-sulfonyl)butylamine, a key intermediate in pharmaceutical and materials science research. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction: The Significance of 4-(Toluene-4-sulfonyl)butylamine
4-(Toluene-4-sulfonyl)butylamine is a bifunctional organic molecule featuring a primary amine and a tosyl group. The tosyl group often serves as a protecting group for the amine or as a good leaving group in nucleophilic substitution reactions. The primary amine, on the other hand, is a versatile nucleophile, making this compound a valuable building block in the synthesis of more complex molecules. Its derivatives are explored in various therapeutic areas due to the prevalence of the sulfonamide functional group in a wide range of bioactive compounds.[1] This guide will explore robust and reproducible methods for its synthesis.
Overview of Synthetic Strategies
The synthesis of a primary amine like 4-(Toluene-4-sulfonyl)butylamine can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. Direct alkylation of ammonia is often inefficient for preparing primary amines due to the formation of multiple alkylation products.[2][3] The product primary amine is often more nucleophilic than ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[4][5] Therefore, more controlled methods are generally preferred.
Two of the most effective strategies for the synthesis of 4-(Toluene-4-sulfonyl)butylamine are:
-
The Gabriel Synthesis: This is a classic and highly reliable method for the synthesis of primary amines from primary alkyl halides.[6] It utilizes potassium phthalimide as an ammonia surrogate, which prevents over-alkylation due to steric hindrance and the delocalization of the nitrogen lone pair across the two carbonyl groups.[2][7] The final step involves the liberation of the primary amine.
-
Direct Sulfonamidation of a Precursor Amine: This approach involves the reaction of a suitable primary amine with p-toluenesulfonyl chloride (TsCl).[8] This is a straightforward method for forming the sulfonamide bond.[9][10] The key to this strategy is the use of a starting material that already contains the four-carbon chain and a terminal amine, with any other reactive functional groups appropriately protected.
The following diagram illustrates the general workflow for these two primary synthetic routes.
Caption: High-level overview of the two primary synthetic routes.
Detailed Protocol: The Gabriel Synthesis Approach
The Gabriel synthesis provides a clean and efficient route to primary amines, avoiding the common issue of over-alkylation.[11] This protocol is divided into two main stages: N-alkylation of potassium phthalimide and subsequent liberation of the primary amine.
Rationale for this Approach
The N-H bond of phthalimide is acidic (pKa ≈ 8.3) because the resulting anion is stabilized by resonance with the two adjacent carbonyl groups.[2] This allows for easy deprotonation to form the phthalimide anion, a potent nucleophile. This nucleophile reacts with a primary alkyl halide in an S(_N)2 reaction.[6] The resulting N-alkylphthalimide is sterically hindered and its nitrogen lone pair is delocalized, preventing further alkylation.[2][7] The final amine is typically liberated by reaction with hydrazine (the Ing-Manske procedure), which is often preferred over acidic hydrolysis due to milder conditions and cleaner reaction profiles.[6][12]
Reaction Mechanism
The following diagram illustrates the key steps in the Gabriel synthesis of the target molecule, starting from a hypothetical 4-bromobutyl p-toluenesulfonate.
Caption: Step-wise mechanism of the Gabriel Synthesis.
Experimental Protocol
Step 1: Synthesis of N-(4-(p-tolylsulfonyl)butyl)phthalimide
-
Reagents and Equipment:
-
Potassium phthalimide
-
1-Bromo-4-(p-tolylsulfonyloxy)butane (or a similar 4-halobutyl tosylate)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 1-bromo-4-(p-tolylsulfonyloxy)butane (1.0 equivalent). The use of a polar aprotic solvent like DMF accelerates the S(_N)2 reaction.[12]
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The solid precipitate, N-(4-(p-tolylsulfonyl)butyl)phthalimide, is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum.
-
Step 2: Hydrazinolysis to Yield 4-(Toluene-4-sulfonyl)butylamine
-
Reagents and Equipment:
-
N-(4-(p-tolylsulfonyl)butyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
Suspend the N-(4-(p-tolylsulfonyl)butyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[6]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to dissolve the desired amine and ensure the complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution basic by the addition of aqueous sodium hydroxide.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Toluene-4-sulfonyl)butylamine.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Detailed Protocol: Direct Sulfonamidation Approach
This method involves the direct formation of the sulfonamide bond by reacting a primary amine with p-toluenesulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.[8]
Rationale for this Approach
This is a very direct method if a suitable amino-alcohol or diamine is available. For instance, starting with 4-aminobutanol, the amine can be reacted with TsCl. The hydroxyl group is generally less reactive under these conditions, but protection may be necessary for a very clean reaction. Alternatively, mono-protected 1,4-diaminobutane can be used. The choice of base is important; a non-nucleophilic base like triethylamine or pyridine is commonly used.
Experimental Protocol
Starting from 4-Aminobutanol
-
Reagents and Equipment:
-
4-Aminobutanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et(_3)N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer and an ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve 4-aminobutanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This will yield N-(4-hydroxybutyl)-4-methylbenzenesulfonamide.
-
The resulting alcohol must then be converted to the amine. This can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis as described in the Gabriel synthesis, or by conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), followed by displacement with an azide and subsequent reduction. This multi-step process highlights the potential complexities of this route.
-
Data Summary
| Parameter | Gabriel Synthesis | Direct Sulfonamidation (of 4-aminobutanol) |
| Key Starting Materials | Potassium phthalimide, 4-halo-butyltosylate | 4-Aminobutanol, p-Toluenesulfonyl chloride |
| Key Reagents | DMF, Hydrazine hydrate | Triethylamine, Dichloromethane |
| Reaction Temperature | 80-90 °C (Step 1), Reflux (Step 2) | 0 °C to Room Temperature |
| Typical Reaction Time | 6-10 hours | 12-18 hours |
| Advantages | High yield of primary amine, avoids over-alkylation. | Direct formation of the sulfonamide bond. |
| Disadvantages | Two distinct synthetic steps required. | Requires a bifunctional starting material; the second functional group may need protection/further manipulation. |
| Typical Yield | 70-85% (overall) | 60-80% (for the sulfonamidation step) |
Characterization of 4-(Toluene-4-sulfonyl)butylamine
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the structure and check for impurities. -
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, S=O).
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.[11]
-
Dimethylformamide (DMF): A skin and eye irritant. It is also a potential teratogen. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Always use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Bulusu, A. C. (2023). Gabriel Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Ashenhurst, J. (2020). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
- Grivani, G., & Soosaraei, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(4), 2335-2341.
-
Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]
- de Boer, Th. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 943.
-
Wikipedia contributors. (2023). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]
- Alili, A., Abdija, Z., & Abduli, S. (2020). Synthesis of N-benzamidomethyl-4-toluenesulfonamide by two different synthetic methods.
-
Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]
- Phukan, P. (2012). Supporting Information - Highly efficient catalyst-free protocol for C-H bond activation: sulfamidation of alkyl aromatics and aldehydes. The Royal Society of Chemistry.
-
Hulet, R. (2021, February 8). 32: Alkylation of ammonia [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, August 8). Alkylation of Ammonia [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
- CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017).
-
PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. [Link]
- Staskun, B. (1967). 4-Formylbenzenesulfonamide. Organic Syntheses, 47, 67.
-
Wikipedia contributors. (2023). 4-Toluenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
-
Grivani, G., & Soosaraei, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]
- Zhang, Y., et al. (2024). Characterization of A π–π stacking cocrystal of 4-nitrophthalonitrile directed toward application in photocatalysis.
- CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid. (2017).
- Al-Hobaib, A. S., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 180.
Sources
- 1. 4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols: Leveraging 4-(Toluene-4-sulfonyl)butylamine as a Versatile Linker in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of medicinal chemistry, the linker is not merely a spacer but a critical component that dictates the stability, solubility, and overall efficacy of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides a detailed guide to the strategic application of 4-(Toluene-4-sulfonyl)butylamine, a bifunctional linker possessing a terminal primary amine and a tosylate leaving group. We will explore the fundamental chemical principles that make this linker a valuable tool, present its strategic applications, and provide detailed, field-proven protocols for its implementation in synthetic workflows.
The Scientific Rationale: Why Choose 4-(Toluene-4-sulfonyl)butylamine?
The utility of 4-(Toluene-4-sulfonyl)butylamine stems from its distinct chemical functionalities, which allow for a sequential and controlled conjugation strategy. The molecule consists of three key parts: the tosylate group, the butyl spacer, and the primary amine.
The Tosylate Group: An Excellent and Controllable Leaving Group
The p-toluenesulfonate (tosylate, OTs) group is a well-established, highly efficient leaving group in nucleophilic substitution reactions.[3] Its effectiveness is due to the stability of the p-toluenesulfonate anion, which is resonance-stabilized, making it a weak base and thus readily displaced.
This reactivity allows for the covalent attachment of the linker to a molecule of interest (e.g., a payload, a protein ligand) through a nucleophilic functional group such as a phenol (-OH), a thiol (-SH), or another amine (-NH2). The reaction proceeds via an SN2 mechanism, forming a stable ether, thioether, or secondary/tertiary amine linkage, respectively. The tosylate group offers a good balance of reactivity; it is more reactive than halides like chlorides but generally more stable and easier to handle than highly reactive sulfonates like triflates, providing a controllable conjugation reaction.[3]
The Primary Amine: A Versatile Conjugation Handle
Once the tosylate end is coupled, the terminal primary amine becomes the reactive handle for the second conjugation step. Primary amines are excellent nucleophiles and can react with a wide array of electrophilic functional groups, including:[4]
-
Activated Esters (e.g., NHS esters): To form stable amide bonds.
-
Isocyanates and Isothiocyanates: To form urea and thiourea linkages.
-
Aldehydes and Ketones: To form imines via reductive amination.
This versatility allows for the attachment of the linker-payload construct to a second molecule, such as a monoclonal antibody or an E3 ligase binder, completing the synthesis of the final conjugate.[5]
The Butyl Spacer and Resulting Sulfonamide Bond: Stability and Physicochemical Profile
The four-carbon alkyl chain provides spatial separation between the two conjugated molecules. This is critical for minimizing steric hindrance and ensuring that each component can adopt its proper conformation to interact with its biological target.
When the primary amine of 4-(toluene-4-sulfonyl)butylamine is acylated, it forms a sulfonamide. The sulfonamide linkage is known for its high stability under a wide range of physiological conditions.[6] Unlike esters, which can be susceptible to hydrolysis by esterases, sulfonamides are generally resistant to both enzymatic and chemical cleavage under typical environmental and physiological pH.[7][8][9] This stability is crucial for applications like ADCs, where premature release of the payload in circulation can lead to off-target toxicity.[2] However, researchers should be mindful that the alkyl-sulfonamide combination can increase the hydrophobicity of the final conjugate, potentially leading to aggregation issues, a common challenge in bioconjugate development.[5][10]
Strategic Applications in Drug Discovery
The unique bifunctional nature of this linker enables its use in several cutting-edge therapeutic areas.
General Bioconjugation and Synthesis of Targeted Therapeutics
This linker is ideal for covalently attaching a small molecule drug or probe to a targeting moiety, such as a peptide or a ligand that recognizes a specific cell surface receptor. The workflow below illustrates the general strategy for connecting two distinct molecular entities.
Caption: General workflow for bioconjugation using the linker.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and flexibility are critical for enabling the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). The 4-carbon chain of 4-(Toluene-4-sulfonyl)butylamine provides a common starting point for linker length optimization in PROTAC design.
Experimental Protocols and Methodologies
Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific substrates. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Conjugation via Nucleophilic Displacement of the Tosyl Group
This protocol describes the reaction of a phenolic hydroxyl group with 4-(Toluene-4-sulfonyl)butylamine to form a stable ether linkage.
Materials:
-
Phenol-containing molecule of interest (Molecule A-OH)
-
4-(Toluene-4-sulfonyl)butylamine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Molecule A-OH (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes. Causality: The base deprotonates the phenol, generating the more nucleophilic phenoxide anion required for the SN2 reaction.
-
Linker Addition: Add 4-(Toluene-4-sulfonyl)butylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir overnight. Causality: Heating increases the rate of the SN2 reaction, which can be slow at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Molecule A-OH) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate conjugate (A-O-butyl-NH₂).
Protocol 2: Functionalization of the Terminal Amine via NHS-Ester Coupling
This protocol describes the formation of an amide bond between the amine-terminated intermediate and an NHS-ester activated molecule.
Materials:
-
Amine-terminated intermediate (A-O-butyl-NH₂, from Protocol 1)
-
NHS-ester activated molecule (Molecule B-NHS)
-
Dimethyl Sulfoxide (DMSO) or DMF, anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Preparative HPLC system
Procedure:
-
Reaction Setup: Dissolve the amine-terminated intermediate (1.0 eq) in anhydrous DMSO or DMF.
-
Reagent Addition: Add Molecule B-NHS (1.1 eq) to the solution, followed by DIEA (2.0-3.0 eq). Causality: DIEA is a non-nucleophilic base that scavenges the acid byproduct of the reaction and ensures the primary amine remains deprotonated and nucleophilic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the final product and consumption of starting materials.
-
Quenching (Optional): If unreacted NHS ester remains, the reaction can be quenched by adding a small amount of a primary amine like tris(hydroxymethyl)aminomethane (Tris) buffer.
-
Purification: The final bioconjugate is typically purified using reverse-phase preparative HPLC to achieve high purity.
Summary of Reaction Parameters
The choice of base and solvent is critical for the success of the initial SN2 reaction. The following table provides general guidance for different nucleophiles.
| Nucleophile Type | Example | Recommended Base | Solvent | Typical Temp. (°C) | Notes |
| Phenol (-OH) | Tyrosine side chain | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 80 | Cesium carbonate can accelerate the reaction. |
| Thiol (-SH) | Cysteine side chain | K₂CO₃, DIEA | DMF, THF | 25 - 50 | Thiolates are very strong nucleophiles; reactions are often faster. |
| Amine (-NH₂) | Aniline derivative | K₂CO₃, DIEA | DMF, DMSO | 80 - 120 | Higher temperatures are often needed for less nucleophilic amines.[11] |
Conclusion
4-(Toluene-4-sulfonyl)butylamine is a highly effective bifunctional linker for medicinal chemists. Its robust chemical properties—a highly reliable tosylate leaving group and a versatile primary amine—allow for the systematic construction of complex molecules. The resulting linkages are exceptionally stable, a prerequisite for many in vivo applications.[6][12] By understanding the underlying chemical principles and following structured protocols, researchers can successfully integrate this linker into their synthetic strategies to advance the development of novel targeted therapeutics.
References
-
Matos, M.J., Jiménez-Osés, G., & Bernardes, G.J.L. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. PubMed. Available from: [Link]
-
Matos, M.J., Jiménez-Osés, G., & Bernardes, G.J.L. Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Available from: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]
-
Boreen, M.A., & Arnold, W.A. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available from: [Link]
-
Thorat, S., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Available from: [Link]
- Google Patents. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment.
-
Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
- Google Patents. US9636421B2 - Sulfamide linker, conjugates thereof, and methods of preparation.
-
4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry. (2024). Available from: [Link]
-
ADC Review. Linkers for Antibody Drug Conjugates: Current Role and Advancements. (2016). Available from: [Link]
-
SpiroChem. Linker Design. Available from: [Link]
-
Banjoko, O. (1979). Catalysis by amine salts of some aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available from: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
-
Blog. What are the uses of 4 - Toluene Sulfonamide?. (2025). Available from: [Link]
-
Roberts, J.D., & Caserio, M.C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]
-
Karimi Zarchi, M.A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. Available from: [Link]
-
IOSR Journal. Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. Available from: [Link]
-
savvy-chemist. Amines (3): Nucleophilic reactions. (2018). Available from: [Link]
-
Kim, H., & Lee, D. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available from: [Link]
-
Patsnap Synapse. What is Para-Toluenesulfonamide used for?. (2024). Available from: [Link]
-
ResearchGate. Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr.. Available from: [Link]
-
PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]
-
Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available from: [Link]_
-
PubChem. p-Toluenesulfonamide. Available from: [Link]
Sources
- 1. Linker Design | SpiroChem [spirochem.com]
- 2. veranova.com [veranova.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]
- 5. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US9636421B2 - Sulfamide linker, conjugates thereof, and methods of preparation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
Application Notes and Protocols for the Coupling of 4-(Toluene-4-sulfonyl)butylamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Amide Bond Formation with a Sulfonated Amine
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. The robust and stable nature of the amide bond makes it a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed exploration of the reaction conditions for the coupling of 4-(Toluene-4-sulfonyl)butylamine with a variety of carboxylic acids. The presence of the tosyl group in the amine substrate introduces specific considerations regarding reactivity, solubility, and purification that will be addressed herein.
This document moves beyond a simple recitation of steps, offering a rationale for the selection of reagents and conditions, insights into the reaction mechanism, and comprehensive protocols for both the coupling reaction and subsequent purification. Our aim is to equip researchers with the knowledge to not only successfully perform this transformation but also to troubleshoot and adapt the methodology for their specific needs.
Understanding the Core Reaction: The Carbodiimide-Mediated Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. Among the most common and effective activators are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The general mechanism for EDC-mediated amide bond formation, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a well-established pathway.
The Activation Pathway: A Step-by-Step Mechanistic Look
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but is also unstable and prone to side reactions.[1]
-
Formation of the HOBt Ester: The O-acylisourea intermediate is intercepted by HOBt to form a more stable and less reactive HOBt-ester. This step is crucial for minimizing side reactions, such as the formation of an N-acylurea byproduct, and for suppressing the racemization of chiral carboxylic acids.[1]
-
Nucleophilic Attack by the Amine: The primary amine, in this case, 4-(Toluene-4-sulfonyl)butylamine, attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.
Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.
Key Reagents and Their Roles
A successful coupling reaction hinges on the judicious selection of reagents. The following table summarizes the key components and their functions.
| Reagent | Function | Typical Equivalents | Notes |
| 4-(Toluene-4-sulfonyl)butylamine | Nucleophile | 1.0 - 1.2 | The primary amine that forms the amide bond. |
| Carboxylic Acid | Electrophile precursor | 1.0 | The acid to be coupled. |
| EDC (or EDC.HCl) | Coupling Agent | 1.1 - 1.5 | Activates the carboxylic acid. EDC and its urea byproduct are water-soluble, simplifying purification.[2] |
| HOBt | Additive | 1.1 - 1.5 | Suppresses racemization and side reactions by forming a stable active ester.[1] |
| Base (e.g., DIPEA, TEA) | Acid Scavenger | 2.0 - 3.0 | Neutralizes any acidic species in the reaction mixture, such as the hydrochloride salt of EDC or the carboxylic acid itself. |
| Solvent (e.g., DCM, DMF) | Reaction Medium | - | Should be anhydrous and capable of dissolving all reactants. |
Experimental Protocols
The following protocols provide a starting point for the coupling of 4-(Toluene-4-sulfonyl)butylamine with carboxylic acids. Optimization may be necessary depending on the specific carboxylic acid used.
Protocol 1: General EDC/HOBt Coupling in Dichloromethane (DCM)
This protocol is suitable for many carboxylic acids that are soluble in DCM.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-(Toluene-4-sulfonyl)butylamine (1.1 equiv)
-
EDC.HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (1 M HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 4-(Toluene-4-sulfonyl)butylamine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Figure 2: General workflow for the amide coupling reaction.
Protocol 2: Coupling in Dimethylformamide (DMF) for Less Soluble Substrates
For carboxylic acids with poor solubility in DCM, DMF is an excellent alternative.
Materials:
-
Same as Protocol 1, but with anhydrous DMF as the solvent.
Procedure:
-
Follow steps 1-5 of Protocol 1, using anhydrous DMF as the solvent.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water (to remove DMF and the EDC byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine. Note that multiple water washes may be necessary to completely remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product.
Purification Strategies for N-(4-(Toluene-4-sulfonyl)butyl)amides
The presence of the tosyl group can influence the purification strategy.
-
Aqueous Workup: The standard aqueous workup with acidic and basic washes is highly effective. The basic wash (e.g., NaHCO₃) is particularly important for removing any unreacted carboxylic acid and HOBt. An acidic wash will remove the base (DIPEA or TEA) and any remaining EDC.
-
Removal of Tosyl-Containing Impurities: If p-toluenesulfonic acid is present as an impurity, it can be efficiently removed with a basic wash, as it will form a water-soluble salt.[3]
-
Flash Column Chromatography: Silica gel chromatography is a reliable method for purifying the final product. A gradient elution with a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol is often effective. The polarity of the eluent will depend on the specific amide.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material and avoids the need for chromatography.[4] Suitable solvent systems may include ethanol/water, ethyl acetate/hexanes, or acetone/water.[5][6]
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid; inactive reagents. | Ensure all reagents are fresh and anhydrous solvents are used. Consider pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes at 0 °C before adding the amine. |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate is rearranging before reacting with the amine. | Ensure an adequate amount of HOBt is used. Running the reaction at a lower temperature may also help. |
| Difficult Purification | Similar polarity of product and starting materials or byproducts. | Optimize the aqueous workup to remove as many impurities as possible. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina). If the product is a solid, recrystallization is a powerful alternative.[3] |
| Racemization of Chiral Carboxylic Acids | Base-catalyzed epimerization. | Use HOBt, as it is known to suppress racemization.[1] Consider using a milder base or performing the reaction at a lower temperature. |
Conclusion
The coupling of 4-(Toluene-4-sulfonyl)butylamine with carboxylic acids is a robust and versatile transformation that can be achieved in high yields using standard carbodiimide-based methods. By understanding the underlying reaction mechanism and the role of each reagent, researchers can effectively optimize the reaction conditions for their specific substrates. Careful attention to the workup and purification, particularly the use of acidic and basic washes to remove tosyl-containing impurities, is key to obtaining the desired amide in high purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel sulfonated amide compounds.
References
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Thermo Fisher Scientific. (n.d.). instructions - edc.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025).
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2023, February 19).
- ResearchGate. (2020, November 2).
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- ResearchGate. (n.d.). Cocrystal Screening of Anticancer Drug p-Toluenesulfonamide and Preparation by Supercritical Antisolvent Process.
- Journal of Chemistry Letters. (2024).
- RSC Publishing. (n.d.).
Sources
4-(Toluene-4-sulfonyl)butylamine in peptidomimetic synthesis
Application Note: Strategic Utilization of 4-(Toluene-4-sulfonyl)butylamine in Peptidomimetic Scaffolding
Part 1: Executive Summary & Chemical Profile
4-(Toluene-4-sulfonyl)butylamine (CAS: 1018300-58-7) represents a specialized, bifunctional building block in peptidomimetic synthesis. Unlike standard amino acids, this molecule introduces a sulfone (
Its utility in drug development is driven by two distinct chemical behaviors:[1][2]
-
Bioisosterism: The sulfone group acts as a stable, non-hydrolyzable surrogate for the tetrahedral transition state of amide bond hydrolysis, making it critical for protease inhibitor design.
-
Synthetic Auxiliaries: The electron-withdrawing nature of the sulfone renders the
-methylene protons acidic ( ), enabling precise -alkylation to introduce side-chain diversity before the sulfone is potentially removed (traceless linking) or retained as a pharmacophore.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(4-methylphenyl)sulfonylbutan-1-amine |
| Formula | |
| Molecular Weight | 227.32 g/mol |
| Functional Groups | Primary Amine (Nucleophile), Sulfone (EWG/Stabilizer) |
| Solubility | DMSO, DMF, Methanol, DCM (moderate) |
| Stability | Stable to acid/base hydrolysis; sensitive to strong reducing agents (e.g., Na/Hg) |
Part 2: Core Applications & Mechanisms
Protease Inhibition: The Sulfone-Methylene Isostere
In rational drug design, replacing a scissile peptide bond (
-
Mechanism: The sulfone oxygen atoms accept hydrogen bonds from the enzyme's active site (often the "oxyanion hole"), mimicking the interactions of the hydrated amide carbonyl.
-
Advantage: Unlike phosphonates or statines, sulfones are uncharged at physiological pH, improving membrane permeability.
Divergent Synthesis via -Sulfonyl Carbanions
The sulfone group activates the adjacent carbon (C4 of the butyl chain). This allows researchers to treat the molecule as a "masked" amino acid backbone.
-
Step A: Coupling the amine to a peptide chain.[3]
-
Step B: Deprotonation of the
-sulfone carbon using a strong base (e.g., LiHMDS). -
Step C: Electrophilic attack (alkylation) to introduce an
-group, effectively creating a modified amino acid side chain in situ.
Part 3: Detailed Experimental Protocols
Protocol A: Incorporation into Peptide Backbone (Solid-Phase Compatible)
Objective: To couple 4-(Toluene-4-sulfonyl)butylamine to a carboxylic acid terminus.
Reagents:
-
Resin-bound peptide (with free C-terminal acid) OR Solution-phase N-protected amino acid.
-
Coupling Agents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3 eq).
-
Solvent: Anhydrous DMF.
Procedure:
-
Activation: Dissolve the carboxylic acid component (1.0 eq) and HATU/HOAt in DMF. Add DIPEA and stir for 5 minutes at
to activate the ester. -
Coupling: Add 4-(Toluene-4-sulfonyl)butylamine (1.1 eq) to the mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass = Acid Mass + 227.3 - 18.0).
-
Workup (Solution Phase): Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Validation:
NMR should show the distinct tosyl aromatic doublets ( ppm) and the loss of the amine signal.
Protocol B: -Alkylation for Side-Chain Introduction
Objective: To functionalize the methylene position adjacent to the sulfone.
Reagents:
-
Sulfone-peptide conjugate (from Protocol A).
-
Base: n-Butyllithium (
) or LiHMDS (2.2 eq). -
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).
-
Solvent: Anhydrous THF (degassed).
Procedure:
-
Setup: Place the sulfone conjugate in a flame-dried flask under Argon. Dissolve in anhydrous THF and cool to
. -
Deprotonation: Add LiHMDS dropwise. The solution may turn bright yellow/orange, indicating the formation of the
-sulfonyl carbanion. Stir for 30 mins at .-
Critical Note: The amide proton (if present) will be deprotonated first. Hence, 2.2 equivalents of base are required (1 for the amide, 1 for the
-carbon).
-
-
Alkylation: Add the electrophile (1.5 eq) slowly.
-
Warming: Stir at
for 1 hour, then allow to warm to over 2 hours. -
Quench: Quench with saturated
. -
Result: You have now synthesized a branched peptidomimetic where the sulfone acts as a structural anchor.
Protocol C: Reductive Desulfonylation (The "Traceless" Approach)
Objective: To remove the sulfone group, leaving a hydrocarbon linker.
Reagents:
-
amalgam OR
. -
Solvent: Buffered Methanol (
).
Procedure:
-
Dissolve the alkylated sulfone in Methanol.
-
Add
(4 eq) to buffer the pH (prevents peptide bond hydrolysis). -
Add
amalgam (10 eq) at . -
Stir vigorously for 4–12 hours.
-
Outcome: The
bond is cleaved, replacing the sulfonyl group with a proton. This yields a peptide with a modified alkyl backbone (e.g., a reduced amide isostere).
Part 4: Visualization of Workflows
The following diagram illustrates the divergent pathways available when using 4-(Toluene-4-sulfonyl)butylamine as a scaffold.
Figure 1: Divergent synthetic pathways utilizing the sulfone moiety for inhibition or structural diversity.[4]
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Amine salt formation or steric hindrance. | Ensure the amine is free-based (use DIPEA). If the carboxylic acid is bulky, switch to HATU or mixed anhydrides. |
| No Alkylation ( | Incomplete deprotonation. | Ensure reagents are anhydrous. Use LiHMDS instead of LDA (less nucleophilic). Maintain |
| Over-Alkylation | Di-alkylation at the | Use strictly 1.05 eq of electrophile. The mono-alkylated product is sterically hindered, but small electrophiles (MeI) can add twice. |
| Sulfone Cleavage Failure | Old Amalgam or improper buffering. | Freshly prepare Na/Hg amalgam. Ensure pH is buffered to ~8.0 to protect the peptide backbone during reduction. |
References
-
Rivero, R. A., Greenlee, W. J., & Patchett, A. A. (1991).[5] Sulfones as peptide bond isosteres.[5] Tetrahedron Letters, 32(40), 5263-5264.
-
Moree, W. J., van der Marel, G. A., & Liskamp, R. J. (1995). Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere.[6] The Journal of Organic Chemistry, 60(16), 5157-5169.
-
Liu, R., et al. (2020).[7] Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and
-Tosylamino Enones.[7] Organic Letters, 22(17), 6922–6926. [7] -
ChemicalBook. (2024).[8][9] P-Toluenesulfonamide and Derivatives: Properties and Applications.
Sources
- 1. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
Application Note: Solvent System Optimization for 4-Tosylbutylamine Derivative Transformations
Executive Summary
This guide provides a technical framework for selecting solvent systems in reactions involving 4-tosylbutylamine derivatives . These substrates generally fall into two categories: 4-aminobutyl tosylates (where the tosyl group is a labile O-sulfonyl leaving group) and
The primary challenge in manipulating these derivatives lies in balancing nucleophilic reactivity (
Mechanistic Grounding & Solvent Theory
The Substrate Challenge
Reactions of 4-tosylbutylamine derivatives are dominated by nucleophilic substitution. The tosyl group (
-
Intramolecular Cyclization (Pyrrolidine Formation): The amine (nucleophile) attacks the carbon bearing the leaving group. This is an entropic battle between forming a 5-membered ring (favored) and forming linear polymers (disfavored by dilution).
-
Intermolecular Substitution: An external nucleophile displaces the tosylate.
The "Naked Anion" Effect
For
-
Mechanism: They solvate cations (e.g.,
, protonated amine counter-ions) via their dipoles but cannot form hydrogen bonds with anions (nucleophiles). -
Result: The nucleophilic amine or external anion remains "naked" (unsolvated) and highly reactive, significantly increasing reaction rates compared to protic solvents (MeOH, EtOH) which "cage" the nucleophile.
Solvent Selection Matrix
| Solvent Class | Examples | Suitability | Rationale |
| Polar Aprotic (Classic) | DMF, DMSO, MeCN | High | Excellent cation solvation; maximizes |
| Polar Aprotic (Green) | Cyrene™, NBP | High | Sustainable alternatives to DMF with similar dipolar performance. |
| Chlorinated | DCM, DCE | Medium | Good for solubility; slower rates than DMF; useful if lower temps are needed. |
| Ethers | THF, 2-MeTHF | Medium | Moderate polarity; good for bases like NaH; 2-MeTHF is a greener option. |
| Protic | MeOH, Water | Low | H-bonding suppresses nucleophilicity; risk of tosylate hydrolysis. |
Decision Pathways (Visualized)
The following diagram illustrates the kinetic competition and solvent influence on the reaction pathway.
Figure 1: Kinetic competition between cyclization and polymerization. Polar aprotic solvents and high dilution favor the green pathway.
Experimental Protocols
Protocol A: Intramolecular Cyclization (Pyrrolidine Synthesis)
Objective: Convert 4-aminobutyl tosylate (or in situ generated equivalent) to pyrrolidine. Key Constraint: Concentration must be kept low (<0.1 M) to favor cyclization.
Reagents:
-
Substrate: 4-aminobutyl tosylate salt (e.g., HCl salt).
-
Base: Anhydrous
(3.0 equiv) or DIPEA (2.5 equiv). -
Solvent: Acetonitrile (MeCN) (Preferred for ease of workup) or DMF (for difficult substrates).
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.[1]
-
Solvation: Dissolve the 4-aminobutyl tosylate salt in anhydrous MeCN to achieve a concentration of 0.05 M .
-
Note: If using DMF, concentration can be slightly higher (0.1 M) due to better solubility, but 0.05 M is safer for cyclization.
-
-
Base Addition: Add anhydrous
or DIPEA. -
Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the tosylate starting material (typically 2–6 hours).
-
-
Workup (MeCN): Filter off solids (
/KCl). Concentrate the filtrate under reduced pressure. -
Workup (DMF): Dilute with water and extract 3x with
or DCM. Wash organics with LiCl solution (5%) to remove residual DMF.
Protocol B: Nucleophilic Substitution with External Nucleophiles
Objective: Displace the tosyl group on
Reagents:
-
Substrate:
-Boc-4-tosylbutylamine. -
Nucleophile:
(1.5 equiv). -
Solvent: DMSO or Cyrene™ (Green Alternative).
Step-by-Step:
-
Dissolution: Dissolve substrate in DMSO (concentration 0.5 – 1.0 M).
-
Addition: Add
carefully (Warning: Azides are shock-sensitive; do not use DCM/halogenated solvents with azides to avoid forming di-azidomethane). -
Reaction: Stir at RT to 40°C . The polar aprotic nature of DMSO will accelerate the displacement significantly.
-
Quench: Dilute with water (reaction is exothermic). Extract product into EtOAc.
Green Chemistry Alternatives
Recent REACH regulations and sustainability goals drive the replacement of DMF/NMP.
| Traditional Solvent | Green Alternative | Implementation Notes |
| DMF / NMP | Cyrene™ (Dihydrolevoglucosenone) | Bio-based.[2][3] Similar dipole moment to DMF/NMP. Viscosity is higher; may require mild heating (40°C). |
| DMF | DMSO / EtOAc (1:1) | A binary mixture that mimics DMF polarity while remaining easier to remove and less toxic. |
| DCM | CPME (Cyclopentyl methyl ether) | Resists peroxide formation. Higher boiling point allows for faster kinetics than DCM. |
Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent for your specific derivative.
Figure 2: Logical framework for selecting the reaction medium based on substrate constraints and sustainability goals.
References
-
Mechanism of Nucleophilic Substitution (
): Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)." Available at: [Link] -
Solvent Effects in Cyclization: ResearchGate. "Optimization of the intramolecular cyclization-solvent effect." Available at: [Link]
-
Baldwin's Rules for Ring Closure: Wikipedia (General Reference). "Baldwin's rules." Available at: [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yields in 4-(Toluene-4-sulfonyl)butylamine synthesis
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist encountering specific yield-limiting issues.
Case ID: TS-SULFONE-AMINE-001 Status: Active Applicable CAS: 88919-22-0 (Generic Ref), Structure: p-Tol-SO₂-(CH₂)₄-NH₂
Initial Diagnostic: Define the Problem
Before troubleshooting, we must verify the chemical structure.[1] A common error in this synthesis is confusing the Sulfone (C-S bond) with the Sulfonamide (N-S bond).[1]
-
Target Molecule: 4-(Toluene-4-sulfonyl)butylamine.[1] (Sulfone group on carbon chain).[1][2][3][4]
-
Common Confusion:
-butyl-4-methylbenzenesulfonamide.[1] (Tosyl group on nitrogen).[1]
If you are trying to make the Sulfonamide: Stop. You simply need to react butylamine with tosyl chloride.[1] If you are trying to make the Sulfone (Linker): Proceed below. This requires C-S bond formation, which is significantly more challenging.[1]
Diagnostic Flowchart
Use this logic tree to identify where your yield is being lost.
Figure 1: Diagnostic logic for identifying yield loss in sulfone-amine synthesis.
Route-Specific Troubleshooting
There are two primary industrial routes for this molecule.[1] Select the tab below matching your current protocol.[1]
Route A: Nucleophilic Substitution (Recommended)
Reagents: Sodium p-toluenesulfinate + N-(4-bromobutyl)phthalimide
The Mechanism:
This route relies on the nucleophilicity of the sulfinate anion (
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unstable Oil | O-Alkylation: You formed the sulfinate ester ( | Switch Solvent to DMF or DMSO. Polar aprotic solvents solvate the cation ( |
| No Reaction | Poor Solubility: Sodium p-toluenesulfinate is a salt.[1][5] It is insoluble in DCM or Toluene.[1] | Use Phase Transfer Catalysis (PTC). If you must use non-polar solvents, add TBAB (Tetrabutylammonium bromide) and water (biphasic) or use PEG-400. |
| Sticky Solid after Hydrazine | Phthalhydrazide Contamination: The byproduct of the Ing-Manske deprotection is insoluble and traps the product.[1] | Acidic Workup. After hydrazinolysis, acidify with HCl (precipitates phthalhydrazide), filter, then basify the filtrate to extract your amine.[1] |
Protocol Adjustment (The "Gold Standard"):
-
Alkylation: React N-(4-bromobutyl)phthalimide (1.0 equiv) with Sodium p-toluenesulfinate (1.2 equiv) in DMF at 80°C for 4-6 hours. (Yield >90% typically).[1][3][6][7]
-
Deprotection: Treat the intermediate with Hydrazine Hydrate in Ethanol (Reflux).[1]
Route B: Oxidation of Sulfide
Reagents: 4-aminobutyl p-tolyl sulfide + Oxidant (mCPBA /
The Mechanism:
Oxidation of the sulfide (
| Symptom | Probable Cause | Corrective Action |
| M+16 Peak in MS | Incomplete Oxidation: The reaction stopped at the Sulfoxide ( | Increase Temp & Equiv. Sulfoxide |
| M+16 on Amine | N-Oxidation: The amine was oxidized to the N-oxide ( | Protect the Amine. You cannot easily oxidize a free amine-sulfide selectively.[1] Use a Boc-protected precursor, oxidize, then deprotect with TFA.[1] |
| Explosive/Exotherm | Peroxide Accumulation: Adding | Catalyst Required. Use Sodium Tungstate ( |
Isolation & Purification (The Hidden Yield Killer)
Even with a successful reaction, the physical properties of 4-(Toluene-4-sulfonyl)butylamine often lead to loss during workup.
The Problem: The molecule contains a Sulfone (polar, H-bond acceptor) and a Primary Amine (basic, polar).
-
Result: The free base is moderately water-soluble, especially in acidic or neutral water.[1]
The Solution: Salt Formation Strategy Do not attempt to isolate the free base oil.[1] Isolate the Hydrochloride Salt.[1][5]
Step-by-Step Isolation Protocol:
-
Extraction: At the end of the reaction, adjust aqueous layer to pH > 12 using NaOH. (Crucial: The amine must be fully deprotonated to move into the organic layer).[1]
-
Solvent: Extract with DCM/Isopropanol (9:1) or Chloroform . Pure ether/ethyl acetate may not be polar enough to pull the product out of water.[1]
-
Salt Formation: Dry the organic layer (
).[1] Do not evaporate to dryness.[1] Add 4M HCl in Dioxane (or ethanolic HCl) dropwise. -
Precipitation: The 4-(Toluene-4-sulfonyl)butylamine HCl salt will precipitate as a white, stable solid.[1] Filter and wash with ether.[1]
Frequently Asked Questions (FAQs)
Q: Can I use 4-chlorobutylamine directly with sodium sulfinate? A: No. Free 4-chlorobutylamine is unstable; it cyclizes to form pyrrolidine.[1] You must use a protected amine (Phthalimide or Boc) or the ammonium salt (which is incompatible with the basic sulfinate nucleophile).[1]
Q: Why do I see a "Sulfinate Ester" impurity? A: This is the kinetic product of O-alkylation.[1] It usually rearranges to the sulfone (thermodynamic product) under heat in polar solvents, but often it just hydrolyzes back to starting material.[1] Ensure you are using DMF or DMSO to promote S-alkylation.[1]
Q: My product is an oil, but the literature says solid. Why? A: The free base is often a viscous oil or low-melting solid.[1] The HCl salt is a high-melting crystalline solid.[1] Always characterize as the salt for purity.
References
-
Gabriel Synthesis & Modifications
-
Gibson, M.S., & Bradshaw, R.W. (1968).[1] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition.
-
-
Sulfinate Alkylation (S vs O Selectivity)
-
Oxidation of Sulfides to Sulfones
-
Handling Water-Soluble Amines
-
Practical guide to isolation: Common Purification of Amines. Organic Chemistry Portal. Link
-
Sources
- 1. spegroup.ru [spegroup.ru]
- 2. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. iosrjournals.org [iosrjournals.org]
Technical Support Center: Recrystallization of 4-(Toluene-4-sulfonyl)butylamine
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-(Toluene-4-sulfonyl)butylamine via recrystallization. It is designed for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
Troubleshooting Guide: Recrystallization of 4-(Toluene-4-sulfonyl)butylamine
This section addresses common problems encountered during the recrystallization of 4-(Toluene-4-sulfonyl)butylamine, offering explanations and actionable solutions.
Question: My 4-(Toluene-4-sulfonyl)butylamine is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded, but the temperature is still above its melting point. Given that 4-(Toluene-4-sulfonyl)butylamine has a relatively low melting point (approximately 69-70°C), this is a common issue.
Causality and Solutions:
-
Cooling Rate is Too High: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. You can further insulate the flask to slow the cooling rate even more.
-
-
Insufficient Solvent: If the concentration of the solute is too high, it may crash out of solution as an oil.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it. Then, allow it to cool slowly again. The goal is to find the minimal amount of hot solvent that just dissolves the compound.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, promoting oiling.
-
Solution: If the issue persists, try to "rescue" the oil. Redissolve the oil in a larger volume of solvent, treat the solution with activated charcoal to remove colored impurities, and then filter it hot before attempting to recrystallize again.
-
Question: I have very low recovery of my product after recrystallization. What are the likely causes?
Answer:
Low recovery is a frequent problem in recrystallization and can be attributed to several factors.
Causality and Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. It is better to add the solvent in small portions to the heated mixture. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the solid impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by placing them in an oven or by passing hot solvent through the setup just before filtering your solution.
-
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in product remaining in the mother liquor.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Question: My final product is still colored, even after recrystallization. How can I remove the color?
Answer:
Colored impurities are common in organic synthesis. If a single recrystallization does not remove them, more targeted steps are needed.
Causality and Solutions:
-
Highly Soluble Colored Impurities: The colored compounds may have similar solubility profiles to your product.
-
Solution: Use activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough) to the solution. The charcoal adsorbs the colored impurities. Keep the solution hot and swirl it for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-(Toluene-4-sulfonyl)butylamine?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-(Toluene-4-sulfonyl)butylamine, a common choice is a mixed solvent system, such as ethanol/water or isopropanol/water . You would dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot alcohol to redissolve the cloudiness before allowing it to cool. This technique often yields high-purity crystals.
Q2: How can I confirm the purity of my recrystallized 4-(Toluene-4-sulfonyl)butylamine?
A2: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp melting point range of 1-2°C. For 4-(Toluene-4-sulfonyl)butylamine, this should be around 69-70°C. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used.
Experimental Protocol: Recrystallization of 4-(Toluene-4-sulfonyl)butylamine
This protocol outlines a standard procedure for the purification of 4-(Toluene-4-sulfonyl)butylamine using an ethanol/water solvent system.
Materials:
-
Crude 4-(Toluene-4-sulfonyl)butylamine
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
Procedure:
-
Dissolution: Place the crude 4-(Toluene-4-sulfonyl)butylamine in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hotplate with stirring until the solid dissolves completely.
-
Achieving Saturation: While keeping the solution hot, add hot deionized water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat with stirring for 5-10 minutes.
-
Hot Filtration: Pre-heat a clean glass funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystals should start to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Caption: Workflow for the recrystallization of 4-(Toluene-4-sulfonyl)butylamine.
Data Summary
| Property | Value |
| IUPAC Name | 4-(Toluene-4-sulfonyl)butylamine |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.32 g/mol |
| Melting Point | 69-70 °C |
| Appearance | White to off-white solid |
| Recommended Solvents | Ethanol/Water, Isopropanol/Water |
Technical Support Center: Optimizing Reaction Temperature for 4-(Toluene-4-sulfonyl)butylamine Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving 4-(Toluene-4-sulfonyl)butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to 4-(Toluene-4-sulfonyl)butylamine Coupling
4-(Toluene-4-sulfonyl)butylamine is a versatile bifunctional molecule featuring a primary amine and a tosyl group. The primary amine serves as a nucleophile for N-alkylation and N-arylation reactions, while the tosyl group can act as a leaving group in certain contexts, although its primary role in the context of this guide is as a structural component of the starting material. Optimizing the reaction temperature is a critical parameter that directly influences reaction rate, yield, and the impurity profile. This guide will delve into the nuances of temperature optimization for the successful coupling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the typical coupling partners for 4-(Toluene-4-sulfonyl)butylamine?
As a primary amine, 4-(Toluene-4-sulfonyl)butylamine is an excellent nucleophile for a variety of coupling reactions. Common electrophilic partners include:
-
Aryl and Heteroaryl Halides (or Pseudohalides): These are used in N-arylation reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation, to form N-aryl-4-(toluene-4-sulfonyl)butylamines.[1][2][3]
-
Alkyl Halides and Tosylates: These are employed in N-alkylation reactions to generate secondary amines.[4] However, careful control of stoichiometry is crucial to avoid over-alkylation.
-
Aldehydes and Ketones (via Reductive Amination): This two-step, one-pot process is a highly effective method for N-alkylation and avoids many of the pitfalls of direct alkylation with alkyl halides.
Q2: What is a good starting point for reaction temperature in a Buchwald-Hartwig amination with 4-(Toluene-4-sulfonyl)butylamine?
For Buchwald-Hartwig aminations, a typical starting temperature range is between 80-100°C.[5][6] It is advisable to begin a new reaction at the lower end of this range (e.g., 80°C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be incrementally increased. Modern catalyst systems with specialized ligands can sometimes facilitate these couplings at lower temperatures, even room temperature in some cases.[1][7]
Q3: When should I consider an Ullmann coupling, and what are the typical temperature requirements?
The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[3] While it has been somewhat superseded by the more versatile palladium-catalyzed methods, it can be effective for certain substrates. Traditionally, Ullmann reactions required very high temperatures, often exceeding 200°C.[8][9] However, the use of ligands such as 1,10-phenanthroline or amino acids can significantly lower the required temperature to a more manageable 40-120°C.[9] Consider an Ullmann coupling if you are working with aryl iodides and are looking for a potentially more economical, palladium-free alternative.
Q4: I am observing low to no product formation. What is the first step in troubleshooting the reaction temperature?
If you are confident in the quality of your reagents and the inertness of your reaction atmosphere, a low or no yield often points to insufficient activation energy.
-
Actionable Step: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction at each new temperature for a set period before escalating further. It's crucial to ensure that your solvent choice is compatible with higher temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Temperature | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Temperature: The activation energy for the reaction is not being met. This is common for less reactive coupling partners (e.g., aryl chlorides in Buchwald-Hartwig). 2. Catalyst Deactivation: At excessively high temperatures, the catalyst complex may decompose. | 1. Incremental Temperature Increase: Gradually raise the temperature in 10-20°C increments, monitoring the reaction by TLC or LC-MS at each stage. 2. Optimize Other Parameters: Before drastically increasing the temperature, ensure your choice of ligand, base, and solvent are optimal for the specific coupling reaction. A more active catalyst system may allow for lower reaction temperatures.[1][7] |
| Formation of Multiple Products/Impurities | 1. Over-alkylation: In N-alkylation reactions, the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[10] This is exacerbated at higher temperatures. 2. Side Reactions of the Tosyl Group: While generally stable, at very high temperatures, the tosyl group could potentially undergo side reactions. 3. Decomposition: Either the starting material, product, or catalyst may be degrading at the reaction temperature. | 1. Lower the Reaction Temperature: This will reduce the rate of the undesired second alkylation. Also, use a precise 1:1 stoichiometry of the amine to the alkylating agent, or even a slight excess of the amine. 2. Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal balance between reaction rate and selectivity. 3. Consider Reductive Amination: For N-alkylation, reductive amination is often a cleaner alternative to direct alkylation with alkyl halides and can be performed at or below room temperature. |
| Intramolecular Cyclization | 1. High Temperature Promoting Cyclization: The butyl chain in 4-(Toluene-4-sulfonyl)butylamine could potentially undergo intramolecular cyclization to form a pyrrolidine derivative, especially if the nitrogen is first coupled to a group that then acts as a leaving group. While less common for N-aryl or N-alkyl products, it's a theoretical possibility under harsh conditions. | 1. Use Milder Conditions: Opt for lower reaction temperatures. 2. Choice of Base: A non-nucleophilic, sterically hindered base may be less likely to promote intramolecular side reactions. |
| Reaction Stalls Before Completion | 1. Catalyst Inactivation over Time at Elevated Temperature: The active catalytic species may not be stable for extended periods at the reaction temperature. 2. Product Inhibition: The product formed may coordinate to the metal center and inhibit further catalytic turnover. | 1. Step-wise Temperature Profile: Start the reaction at a moderate temperature to initiate catalysis and then increase it to drive the reaction to completion. 2. Addition of Fresh Catalyst: In some cases, a second charge of the catalyst (or ligand) can restart a stalled reaction. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Scouting in a Buchwald-Hartwig N-Arylation
This protocol provides a framework for optimizing the reaction temperature for the coupling of 4-(Toluene-4-sulfonyl)butylamine with an aryl bromide.
Materials:
-
4-(Toluene-4-sulfonyl)butylamine
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials suitable for heating
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), 4-(Toluene-4-sulfonyl)butylamine (1.2 equiv.), palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0 equiv.) to a series of reaction vials.
-
Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Temperature Screening: Place each vial in a pre-heated heating block at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C).
-
Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by TLC or LC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
Data Analysis: Compare the results from the different temperatures to identify the optimal temperature that provides the best balance of reaction rate and purity.
Visualizing the Optimization Workflow
The process of optimizing reaction temperature can be visualized as a decision-making workflow.
Caption: A decision-tree workflow for optimizing reaction temperature.
Data Summary Table
The following table provides a general guideline for starting temperatures for different coupling reactions involving primary amines. These are starting points and will likely require optimization for 4-(Toluene-4-sulfonyl)butylamine.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Mediator | Typical Temperature Range (°C) | Key Considerations |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Palladium/Phosphine Ligand | 80 - 120 | Ligand choice is critical. Aryl chlorides may require higher temperatures than bromides or iodides.[5][6] |
| Ullmann Condensation | Aryl/Heteroaryl Iodides | Copper(I) salt / Ligand | 100 - 180 (unligated), 40 - 120 (ligated) | Ligand addition significantly lowers the required temperature.[9] |
| N-Alkylation | Alkyl Halide/Tosylate | Base-mediated | 25 - 80 | Prone to over-alkylation, especially at higher temperatures.[10] |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | 0 - 25 | Generally a cleaner reaction than direct alkylation. |
References
-
Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., Howard, A. M., Stroud, J. L., Moskovitz, D. A., Finneran, S. J., Singer, A. N., Rossi, M. E., & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001–4008. [Link]
-
Wikipedia. (2023). Amine alkylation. In Wikipedia. [Link]
-
Hassan, Z., & Ye, B. (2023). Buchwald–Hartwig amination with alkylamines. ResearchGate. [Link]
-
Barbero, M., & Cadamuro, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 300-313. [Link]
-
Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. The Hartwig Group. Retrieved from [Link]
-
de Boer, Th. J., & Backer, H. J. (1954). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.). Google Patents.
-
Chem libretexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Wikipedia. (2023). Ullmann reaction. In Wikipedia. [Link]
-
Wikipedia. (2023). 4-Toluenesulfonyl chloride. In Wikipedia. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-(Toluene-4-sulfonyl)butylamine
Topic: Stability & Handling of 4-(Toluene-4-sulfonyl)butylamine under Acidic Conditions
CAS: 1018300-58-7
Molecular Formula: C
Executive Summary: Stability Profile
Status: High Stability (with phase-transfer implications).
4-(Toluene-4-sulfonyl)butylamine is a sulfone , not a sulfonamide or a tosylate ester. Under acidic conditions, the molecule exhibits two distinct behaviors:
-
Chemical Stability: The sulfone moiety (
) is chemically inert to non-oxidizing acids (HCl, H SO , TFA) at ambient temperatures. It does not readily hydrolyze or cyclize. -
Physical State Change: The primary amine (
) protonates to form a hydrophilic ammonium salt ( ). This causes the molecule to migrate from organic solvents into the aqueous phase, often mistaken by researchers as "decomposition" or "loss of product."
Technical Deep Dive: The Chemistry of the System
To troubleshoot effectively, one must understand the specific structural behavior of this molecule versus its common analogs.
Structural Distinction (Critical)
Many users confuse this molecule with reactive analogs.
-
Target Molecule (Sulfone):
. Stable. The sulfur is bonded to carbon. -
Reactive Analog (Tosylate Ester):
. Unstable. Rapidly cyclizes to pyrrolidine in base; hydrolyzes in acid. -
Protected Analog (Sulfonamide):
. Stable. Requires harsh acid to deprotect.
Acid-Base Behavior & Solubility
In acidic media (pH < 4), the terminal amine protonates.
-
Consequence: The lipophilicity (LogP) drops drastically.
-
Observation: The compound disappears from DCM, EtOAc, or Ether layers and sequesters into the aqueous acid layer.
Reactivity Map
The following diagram illustrates the species transformation and stability zones.
Figure 1: Reactivity map showing the reversible protonation cycle. The sulfone core remains intact.
Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared after acid wash."
Symptom: After synthesizing the compound and washing the reaction mixture with 1M HCl, the organic layer contains no product. Root Cause: You have formed the hydrochloride salt, which is highly water-soluble. Solution:
-
Do not discard the aqueous layer.
-
Basify the aqueous layer to pH > 10 using 2M NaOH or saturated NaHCO
. -
Extract the turbid aqueous mixture 3x with DCM or EtOAc.
-
Dry organic layer over Na
SO and concentrate.
Issue 2: "I see a retention time shift in HPLC."
Symptom: The peak shifts significantly earlier (lower retention time) when running LC-MS with acidic modifiers (Formic acid/TFA).
Root Cause: In acidic mobile phases, the amine is charged (
-
Validation: Compare with a run using a high pH buffer (Ammonium Bicarbonate, pH 10) or check the Mass Spectrum. The parent mass
will remain 228.1 Da (approx), confirming the structure is intact. -
Action: This is normal behavior.[1] No degradation has occurred.
Issue 3: "Will the sulfone eliminate to form a vinyl group?"
Question: Can acidic conditions cause
Experimental Protocols
Protocol A: Recovery of 4-(Toluene-4-sulfonyl)butylamine from Acidic Solution
Use this protocol if you have accidentally extracted your product into the aqueous phase or need to purify it via acid-base extraction.
| Step | Action | Technical Note |
| 1 | Isolate Aqueous Phase | Ensure the acidic aqueous layer (containing product) is separated from the organic waste. |
| 2 | Cooling | Place the aqueous flask in an ice bath (0–5 °C). Exothermic neutralization can degrade other sensitive impurities, though the sulfone is robust. |
| 3 | Basification | Slowly add 4M NaOH dropwise with stirring. Monitor pH. |
| 4 | Endpoint | Continue until pH reaches 12-14 . The solution should become cloudy or oil droplets should appear (Free Base regeneration). |
| 5 | Extraction | Add DCM (Dichloromethane). Volume ratio 1:1. Shake vigorously.[2] |
| 6 | Separation | Collect the organic (lower) layer. Repeat extraction 2 more times. |
| 7 | Drying | Dry combined organics over anhydrous MgSO |
Protocol B: Stability Validation Test
If you suspect degradation, perform this self-validating test.
-
Dissolve 10 mg of compound in 1 mL 1M HCl .
-
Incubate at 60°C for 4 hours .
-
Analyze via LC-MS (Direct injection of diluted sample).
-
Pass Criteria:
-
Main peak area > 98% relative to T0.
-
Mass spectrum shows dominant
peak. -
Absence of peak at M-Tol (indicative of C-S cleavage, highly unlikely).
-
Workflow Visualization: Extraction Logic
This flowchart guides the decision-making process during workup to ensure high recovery.
Figure 2: Workup decision tree for amine-sulfone derivatives.
References
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Comprehensive review of sulfone chemical stability and lack of reactivity in simple acid).
-
Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link (Mechanistic insight into sulfone activation requiring base, not acid).
-
PubChem Compound Summary. (2024). "4-(Toluene-4-sulfonyl)butylamine."[3] National Center for Biotechnology Information. Link (Structure verification and property data).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Sulfur, Silicon and Phosphorus; details on the inertness of the sulfone group compared to sulfonamides).
Sources
Technical Support Center: Stability & Storage of 4-(Toluene-4-sulfonyl)butylamine
Case ID: 4-TSBA-STABILITY-001
Compound Class: Amino-Sulfone Linkers
Chemical Structure:
Executive Summary
4-(Toluene-4-sulfonyl)butylamine is a bifunctional intermediate containing a robust sulfone moiety and a reactive primary amine. While the sulfone group provides chemical stability, the primary amine tail is highly susceptible to environmental degradation .
Users frequently report "yellowing," "clumping," or "loss of nucleophilicity." These are not intrinsic instabilities of the sulfone but are caused by oxidative deamination and carbamate formation due to atmospheric exposure. This guide provides a self-validating storage and recovery protocol.
Module 1: Critical Storage Parameters
To prevent degradation, you must control three environmental variables: Atmosphere, Temperature, and Light.
The Storage Triad
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Inert Gas (Ar or | Critical: Primary amines react with atmospheric |
| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits N-oxide formation and slows the rate of moisture absorption. |
| Container | Amber Glass + Parafilm | Prevents photo-oxidation. Glass is required; plastics are permeable to moisture and oxygen over time. |
| Desiccant | Required | The amine moiety is hygroscopic.[1] Water promotes hydrolysis of impurities and accelerates oxidation. |
DOT Diagram: Degradation Pathways
The following diagram illustrates the specific chemical risks if storage conditions are breached.
Caption: Figure 1. Chemical degradation pathways of primary amines upon exposure to air and moisture.
Module 2: Troubleshooting & Diagnostics
Use this matrix to diagnose the state of your reagent.
Visual & Chemical Diagnostic Table
| Symptom | Diagnosis | Root Cause | Usability Status |
| White, free-flowing powder | Pristine | Optimal storage. | Ready for use. |
| White solid, "crusty" surface | Carbonation | Purify. (See Module 3) | |
| Yellow/Brown sticky solid | Oxidation | Formation of N-oxides or imine oligomers due to air exposure. | Critical Failure. Attempt purification only if necessary. |
| Wet/Gummy texture | Hydration | Hygroscopic water absorption. | Dry. Dissolve in DCM, dry over |
| Extra NMR peaks (3-4 ppm) | Carbamate | Purify. |
Module 3: Recovery Protocol (Self-Validating System)
If your compound has degraded (yellowed or carbonated), do not discard it immediately. The sulfone core is stable; only the amine has likely reacted. Use this Acid-Base Rescue Protocol to regenerate the free amine.
The "Acid-Base Rescue" Workflow
-
Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) .
-
Acid Wash (The Filter): Extract the organic layer with 1M HCl .
-
Basification (The Release): Take the acidic water layer and slowly add 2M NaOH until pH > 12.
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x) .
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Validation Step (Quality Control)
Before using the recovered material in a critical step, perform a TLC check :
-
Eluent: 10% Methanol in DCM (with 1%
or Triethylamine to prevent streaking). -
Stain: Ninhydrin (stains primary amines deep purple/red).
-
Criteria: Single spot, no trailing.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution?
-
A: Not recommended for long periods. If necessary, store in anhydrous DCM or Toluene under Argon at -20°C. Avoid protic solvents (Methanol/Ethanol) or ketones (Acetone), as primary amines can react with ketones to form imines (Schiff bases) over time.
Q2: Why does the SDS say "Store under Inert Gas" if sulfones are stable?
-
A: The warning targets the amine functionality.[3] Primary amines are "carbon dioxide sponges." Even brief exposure to air can convert 5-10% of your sample into a carbamate salt, which alters the stoichiometry of your downstream reactions.
Q3: Is the "tosyl" group a leaving group in this molecule?
-
A: No. This is a common misconception. In 4-(Toluene-4-sulfonyl)butylamine, the tosyl group is attached via a Sulfone linkage (
), not an ester linkage ( ). The sulfone is extremely stable and is not a leaving group under standard nucleophilic substitution conditions [1].
Q4: I see a new peak in my NMR at ~8.0 ppm. What is it?
-
A: If you used
as your solvent, this is likely an ammonium salt caused by the acidity of the solvent (Chloroform often contains traces of HCl). Always filter through basic alumina or use for free amines to avoid confusing salt formation with degradation [2].
References
-
Organic Chemistry Portal. (2023). Sulfones: Synthesis and Reactions. (Sulfones are chemically distinct from sulfonate esters and generally inert to nucleophilic attack).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Detailed analysis of solvent interactions with amines).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Primary Amines and Sulfonamides. (General storage protocols for hygroscopic amines).
Sources
handling hygroscopic properties of 4-(Toluene-4-sulfonyl)butylamine salts
Technical Support Center: Handling 4-(Toluene-4-sulfonyl)butylamine Salts
Ticket ID: #TS-HYGRO-4TSB Subject: Troubleshooting Hygroscopicity, Handling, and Stoichiometry for Sulfonyl-Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing difficulties with 4-(Toluene-4-sulfonyl)butylamine salts (e.g., HCl or TFA salts) transitioning from a free-flowing powder to a sticky gum or oil upon exposure to ambient air. This is a thermodynamic inevitability of polar amine salts containing sulfone moieties. The high lattice energy of the salt is competing with the hydration energy provided by atmospheric moisture.
This guide provides a self-validating workflow to handle, weigh, and recover these compounds without compromising stoichiometric accuracy in downstream sulfonylation or coupling reactions.
Module 1: The Root Cause (The "Why")
Why is this happening? The 4-(Toluene-4-sulfonyl)butylamine molecule contains two "moisture magnets":
-
The Ionic Headgroup: The ammonium salt (
) effectively lowers the vapor pressure of water on its surface, inducing rapid condensation from the air. -
The Sulfone Linker: The sulfonyl group (
) acts as a hydrogen bond acceptor.
When these two features combine, the "Critical Relative Humidity" (CRH) of the solid drops significantly. If your lab humidity exceeds the CRH (often <30% for these salts), the solid will deliquesce (dissolve in its own absorbed water).
Module 2: Storage & Prevention Protocols
Status: Preventative Objective: Maintain physical integrity of the solid.
Protocol A: The "Headspace" Rule
Never store hygroscopic salts in vessels with large headspaces. The moisture capacity of the air inside a half-empty bottle is often sufficient to degrade the surface layer of the solid.
-
Action: Subdivide bulk material into single-use aliquots (e.g., 100 mg, 500 mg) in crimp-sealed vials under argon/nitrogen immediately upon receipt.
-
Storage: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Protocol B: Inert Atmosphere Handling
If a glovebox is unavailable, use the "Cone-and-Invert" method for benchtop weighing:
-
Flush a funnel with a gentle stream of dry
. -
Invert the storage bottle into the funnel (minimizing upright exposure).
-
Transfer quickly to a tared, septa-capped vial.
Module 3: Accurate Stoichiometry (The Critical Error)
Status: Diagnostic Problem: If your salt has absorbed 15% water by weight, using the theoretical Molecular Weight (MW) will lead to a 15% under-loading of the reagent, potentially stalling your reaction.
Solution: You must determine the Effective Molecular Weight (
Method 1: Quantitative NMR (qNMR) – Recommended
qNMR is non-destructive and distinguishes between water and organic solvents.
-
Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (ensure high purity).
-
Solvent: Dissolve ~10 mg sample + standard in DMSO-
(DMSO suppresses water exchange broadening better than ). -
Calculation:
Where =Integration, =Number of protons, =Weight.
Method 2: Karl Fischer (KF) Titration
Use Coulometric KF for samples with <1% expected water, or Volumetric KF for wetter samples.[1]
-
Note: Ensure the amine salt does not buffer the KF reagent pH, which can inhibit the redox reaction. Addition of benzoic acid to the KF cell may be required to neutralize the amine.
Module 4: Recovery & Drying (Remediation)
Status: Corrective FAQ: "My solid turned into a gum. Can I save it?"
Yes. Do not attempt to dry the gum directly in an oven; it will form a hard crust that traps moisture inside (case hardening). You must break the lattice first.
The Azeotropic Reset Protocol
This method uses a binary azeotrope to mechanically carry water out of the system at a lower boiling point.
| Solvent System | Azeotrope BP | Water % in Vapor | Application Note |
| Toluene | 85°C | 20.2% | Best for thermal stable salts. |
| Acetonitrile | 76°C | 16.3% | Best for polar salts; solubilizes the gum first. |
| DCM | 38.1°C | 1.5% | Inefficient for bulk water; good for final polish. |
Step-by-Step Recovery:
-
Dissolution: Dissolve the "gummy" salt in minimal dry Methanol or Acetonitrile.
-
Chase Solvent: Add 10x volume of Toluene .
-
Evaporation: Rotovap at 40-50°C. The mixture will turn cloudy as water/methanol leaves.
-
Repeat: Repeat the Toluene addition/evaporation 2-3 times.
-
Final Dry: The residue should now be a solid. Place in a vacuum oven at 40°C over
or KOH pellets for 12 hours.
Visual Troubleshooting Guides
Diagram 1: Handling & Weighing Decision Matrix
Caption: Workflow for selecting the correct weighing and stoichiometry adjustment method based on available equipment.
Diagram 2: The Azeotropic Recovery Mechanism
Caption: Logic flow for removing bound water using binary azeotropes to restore solid form.
Frequently Asked Questions (FAQs)
Q: Can I just use a desiccator? A: For long-term storage, yes. For recovery of a gum, no. A desiccator relies on surface equilibrium. If the moisture is trapped deep within a "gummed" lattice, a desiccator will only dry the surface, creating a skin that prevents internal drying. You must dissolve and azeotrope first.
Q: My reaction yield is consistently 10-15% low. Is the salt to blame? A: Highly likely. If you weigh 100 mg of a hygroscopic salt that is 15% water by weight, you are only adding 85 mg of active reagent.
-
Correction: If qNMR shows 15% water:
Q: Can I use heat to dry it faster? A: Be cautious. While sulfones are generally stable, amine salts can undergo degradation or condensation reactions at high temperatures (>60°C) if impurities are present. Vacuum is preferred over Heat. Always keep drying temperatures <45°C unless thermal stability is confirmed by TGA (Thermogravimetric Analysis).
References
-
Metrohm AG. Karl Fischer Titration: The method for water determination.[1] (Detailed guide on Volumetric vs Coulometric KF).
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). (Protocol for using internal standards to determine purity and water content).
-
University of Rochester, Dept. of Chemistry. Workup: Drying Methods & Azeotropes. (Standard operating procedures for azeotropic drying of organic intermediates).
-
Sigma-Aldrich (Merck). Toluene-4-sulfonic acid sodium salt handling. (Safety and physical property data for related sulfonate salts).
Sources
Validation & Comparative
1H NMR spectrum interpretation of 4-(Toluene-4-sulfonyl)butylamine
This guide provides an in-depth technical analysis and comparative interpretation of the 1H NMR spectrum of 4-(Toluene-4-sulfonyl)butylamine . It is designed for researchers requiring rigorous structural validation of bifunctional linkers and sulfone-based building blocks.
Executive Summary & Structural Distinction
The Molecule: 4-(Toluene-4-sulfonyl)butylamine (Structure B ) is a bifunctional linker containing a reactive primary amine and a stable sulfone moiety. The Challenge: A common synthesis error or nomenclature confusion often leads to the misidentification of this molecule as its isomer, N-butyl-p-toluenesulfonamide (Structure A ).
This guide objectively compares the spectral "performance" (resolvability and characteristic signals) of the target sulfone against its sulfonamide isomer and synthetic precursors.
Critical Structural Logic
-
Target (Sulfone): p-Tol-SO2-CH2-CH2-CH2-CH2-NH2
-
Key Feature: No terminal methyl group; symmetric-like internal methylene chain; primary amine.
-
-
Alternative (Sulfonamide): p-Tol-SO2-NH-CH2-CH2-CH2-CH3
-
Key Feature: Distinct terminal methyl (triplet); secondary sulfonamide proton.
-
Structural Visualization & Proton Assignment
The following diagram maps the proton environments for the target molecule.
Figure 1: Structural connectivity and predicted chemical shift zones based on electronic environments.
Comparative Spectral Analysis
This section compares the target molecule against its most common "false positive" (the sulfonamide isomer) and the starting material (Tosyl Chloride).
Table 1: Target vs. Isomer (The "Smoking Gun" Comparison)
The definitive way to distinguish the Target (Sulfone) from the Isomer (Sulfonamide) is the Aliphatic Region (0.5 – 1.5 ppm) .
| Feature | Target: Sulfone-Amine | Alternative: Sulfonamide | Interpretation / Causality |
| Terminal Methyl | Absent | Triplet (~0.9 ppm) | The sulfonamide has a butyl chain ending in -CH3. The target ends in -NH2. |
| Sulfone is more electron-withdrawing than sulfonamide, shifting the adjacent CH2 further downfield. | |||
| Amine Proton | Broad Singlet (2H, -NH2) | Broad Triplet/Singlet (1H, -NH-) | Primary amines exchange faster; sulfonamide NH is more acidic and often sharper in DMSO. |
| Integration | 4H in aromatic region8H in aliphatic chain | 4H in aromatic region9H in aliphatic chain | The extra proton count in the aliphatic region (methyl group) confirms the sulfonamide. |
Table 2: Target vs. Precursor (Tosyl Chloride)
Used to validate the success of the coupling reaction.
| Signal | Target Product | Precursor (TsCl) | Status |
| Ar-CH3 | Shifted. Slight upfield shift upon conversion from -SO2Cl to -SO2R. | ||
| Aromatic | Maintained. Pattern remains, but chemical environment changes slightly. | ||
| Aliphatic | Distinct Multiplets (1.5-3.2 ppm) | Absent | Validation. Appearance of alkyl peaks confirms coupling. |
Experimental Protocol & Data Interpretation
To ensure reproducibility and accurate assignment, follow this validated workflow.
A. Solvent Selection Strategy
-
CDCl3 (Chloroform-d):
-
Pros: Sharp resolution of aliphatic multiplets.
-
Cons: The primary amine (-NH2) protons are often broad or invisible due to rapid exchange.
-
Use Case: Checking the purity of the carbon chain.
-
-
DMSO-d6 (Dimethyl Sulfoxide):
B. Detailed Assignment (in CDCl3)
Reference: TMS at 0.00 ppm.
-
7.78 ppm (d, J=8.2 Hz, 2H): Aromatic protons ortho to the sulfonyl group. Deshielded by the anisotropic cone of the S=O bond.
-
7.36 ppm (d, J=8.0 Hz, 2H): Aromatic protons meta to the sulfonyl group (ortho to methyl).
-
3.08 – 3.15 ppm (m/t, 2H):
-Methylene to Sulfone (-SO2-CH2-). Significantly deshielded by the strong electron-withdrawing sulfone. -
2.70 ppm (t, J=6.8 Hz, 2H):
-Methylene to Amine (-CH2-NH2). Typical range for primary amines. -
2.44 ppm (s, 3H): Tosyl methyl group (Ar-CH3).
-
1.80 – 1.90 ppm (m, 2H):
-Methylene to Sulfone. -
1.55 – 1.65 ppm (m, 2H):
-Methylene to Amine. -
1.30 ppm (br s, 2H): Amine protons (-NH2). Note: Chemical shift varies with concentration and water content.
C. Validation Workflow
Use this logic flow to interpret your spectrum.
Figure 2: Logic gate for distinguishing the target product from isomers and impurities.
Troubleshooting & Impurities
When analyzing the spectrum, look for these common artifacts:
-
Phthalimide Impurity: If synthesized via the Gabriel Synthesis (common for this linker), look for aromatic multiplets at 7.7 – 7.9 ppm (symmetric AA'BB') that do not match the Tosyl pattern.
-
Residual Water: In CDCl3, a singlet at 1.56 ppm can overlap with the internal methylene chain.
-
Hydrolysis Products: If the sulfonyl chloride was used, p-Toluenesulfonic acid (TsOH) may be present. Look for a broad acidic proton >10 ppm (if in DMSO) and a shift in the aromatic region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative text on general NMR shifts for sulfones and amines).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of p-toluenesulfonyl chloride and butylamine derivatives).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of sulfone vs sulfonamide synthesis).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for specific chemical shift ranges of alpha-sulfonyl protons).
Sources
A Researcher's Guide to the Structural Validation of 4-(Toluene-4-sulfonyl)butylamine: A Comparative Analysis
For researchers and professionals in drug development and the chemical sciences, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth technical comparison for the validation of 4-(Toluene-4-sulfonyl)butylamine, a molecule of interest in various synthetic applications. We will delve into the critical role of elemental analysis, complemented by spectroscopic techniques, to provide a robust framework for its characterization.
The Imperative of Purity and Structural Integrity
Before a compound can be advanced in a research or development pipeline, its elemental composition and molecular structure must be rigorously verified. Elemental analysis serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur within a sample. This data provides a primary assessment of purity and corroborates the proposed molecular formula. However, elemental analysis alone is insufficient for complete structural elucidation. It must be integrated with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and definitive structural assignment.
Theoretical vs. Experimental: A Comparative Framework
The validation process hinges on the comparison between theoretically calculated values and experimentally obtained data. For 4-(Toluene-4-sulfonyl)butylamine, the theoretical elemental composition is derived from its molecular formula, C₁₁H₁₇NO₂S.
Table 1: Theoretical Elemental Composition of 4-(Toluene-4-sulfonyl)butylamine
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 57.61 |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 7.47 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.11 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.96 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 14.00 |
| Total | 227.327 | 100.00 |
In practice, experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values.
Comparative Analysis with a Structural Analog: N-Butyl-p-toluenesulfonamide
To illustrate the validation process with experimental data, we will use N-butyl-p-toluenesulfonamide (C₁₁H₁₇NO₂S) as a close structural analog. While sharing the same molecular formula and thus the same theoretical elemental composition as 4-(Toluene-4-sulfonyl)butylamine, any available experimental data for this analog provides a valuable benchmark for what to expect in a laboratory setting.
Table 2: Comparative Elemental Analysis Data
| Compound | Theoretical C (%) | Experimental C (%) | Theoretical H (%) | Experimental H (%) | Theoretical N (%) | Experimental N (%) | Theoretical S (%) | Experimental S (%) |
| 4-(Toluene-4-sulfonyl)butylamine | 57.61 | Not Available | 7.47 | Not Available | 6.11 | Not Available | 14.00 | Not Available |
| N-Butyl-p-toluenesulfonamide[1][2] | 57.61 | Data not published | 7.47 | Data not published | 6.11 | Data not published | 14.00 | Data not published |
The Workflow of Compound Validation
Figure 1: A typical workflow for the synthesis and structural validation of an organic compound.
Experimental Protocols for Comprehensive Characterization
To achieve the level of certainty required in scientific research, the following experimental protocols are recommended.
Elemental Analysis (CHNS)
Objective: To determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.
Methodology:
-
Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the dry, purified compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in an oxygen-rich atmosphere. This process converts the elements into their gaseous oxides (CO₂, H₂O, SO₂) and N₂.
-
Reduction and Separation: The combustion gases are passed through a reduction tube (often containing copper) to convert any nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture is then separated by gas chromatography.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Spectroscopic Analysis
Objective: To elucidate the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Proton NMR):
-
Expected Signals for 4-(Toluene-4-sulfonyl)butylamine:
-
Aromatic protons of the toluene ring (AA'BB' system, 2 doublets, integrating to 2H each) in the range of δ 7.2-7.8 ppm.
-
A singlet for the methyl group on the toluene ring at approximately δ 2.4 ppm, integrating to 3H.
-
A triplet for the -CH₂- group attached to the sulfonamide nitrogen at approximately δ 2.9-3.1 ppm, integrating to 2H.
-
A triplet for the -CH₂- group of the primary amine at approximately δ 2.6-2.8 ppm, integrating to 2H.
-
Two multiplets for the two central -CH₂- groups of the butyl chain in the range of δ 1.4-1.7 ppm, each integrating to 2H.
-
A broad singlet for the -NH₂ protons, the chemical shift of which can vary.
-
A signal for the sulfonamide -NH- proton, which may be a triplet.
-
¹³C NMR Spectroscopy (Carbon-13 NMR):
-
Expected Signals:
-
Signals for the aromatic carbons of the toluene ring in the range of δ 125-145 ppm.
-
A signal for the methyl carbon at approximately δ 21 ppm.
-
Signals for the four carbons of the butyl chain between δ 20-50 ppm.
-
Objective: To identify the functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
N-H stretch (amine): Two medium peaks around 3300-3400 cm⁻¹.
-
N-H stretch (sulfonamide): A single medium peak around 3300 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
S=O stretch (sulfonamide): Two strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C=C stretch (aromatic): Peaks around 1600 and 1475 cm⁻¹.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 4-(Toluene-4-sulfonyl)butylamine (227.33 g/mol ).
Comparison with an Alternative: 4-(Phenylsulfonyl)butylamine
For a comparative perspective, we can consider an alternative compound, 4-(Phenylsulfonyl)butylamine (C₁₀H₁₅NO₂S). This compound lacks the methyl group on the aromatic ring.
Table 3: Comparison of Theoretical Data for 4-(Toluene-4-sulfonyl)butylamine and an Alternative
| Property | 4-(Toluene-4-sulfonyl)butylamine | 4-(Phenylsulfonyl)butylamine |
| Molecular Formula | C₁₁H₁₇NO₂S | C₁₀H₁₅NO₂S |
| Molecular Weight | 227.33 g/mol | 213.30 g/mol |
| Theoretical C (%) | 57.61 | 56.31 |
| Theoretical H (%) | 7.47 | 7.08 |
| Theoretical N (%) | 6.11 | 6.57 |
| Theoretical S (%) | 14.00 | 15.03 |
| Key ¹H NMR Difference | Presence of a methyl singlet (~δ 2.4 ppm) | Absence of a methyl singlet |
| Key IR Difference | Similar functional group absorptions | Similar functional group absorptions |
| Key MS Difference | M⁺ or [M+H]⁺ at m/z 227 or 228 | M⁺ or [M+H]⁺ at m/z 213 or 214 |
This comparison highlights how a subtle structural change is clearly reflected in the expected analytical data, reinforcing the power of these combined techniques for unambiguous compound identification.
Figure 2: A comparison of key analytical parameters between 4-(Toluene-4-sulfonyl)butylamine and a structural alternative.
Conclusion
The validation of 4-(Toluene-4-sulfonyl)butylamine is a multi-faceted process that relies on the synergistic application of elemental analysis and various spectroscopic techniques. While elemental analysis provides the foundational confirmation of elemental composition and purity, NMR, IR, and MS are indispensable for the detailed elucidation of the molecular structure. By comparing the experimentally obtained data with theoretical values and data from known analogs, researchers can achieve a high degree of confidence in the identity and integrity of their synthesized compounds. This rigorous approach to characterization is paramount for the advancement of reliable and impactful scientific research.
References
-
PubChem. N-Butyl-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]
-
NIST. Benzenesulfonamide, N-butyl-4-methyl-. NIST Chemistry WebBook. [Link]
-
PureSynth. N-Butyl-P-Toluenesulfonamide 97.0%. [Link]
-
Wang, L., Liu, Z., & Wang, Y. L. (2008). 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(4), o706. [Link]
-
PubChem. N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]
-
ChEMBL. Compound: P-TOLUENESULFONAMIDE (CHEMBL574). [Link]
Sources
biological activity comparison of 4-(Toluene-4-sulfonyl)butylamine derivatives
This guide provides an in-depth technical comparison of biological activities associated with 4-(Toluene-4-sulfonyl)butylamine and its structural derivatives. This scaffold—an arylsulfone linked to a primary amine via a butyl chain—is a critical pharmacophore in medicinal chemistry, particularly in the design of Serotonin (5-HT) Receptor Antagonists and Histone Deacetylase (HDAC) Inhibitors .
Executive Summary
4-(Toluene-4-sulfonyl)butylamine (CAS: 54933-69-8) represents a "privileged structure" in drug discovery. Unlike sulfonamides (
This guide compares the parent scaffold against its key derivatives, focusing on three biological axes:
-
5-HT6/5-HT7 Receptor Affinity (CNS indications).
-
Cytotoxicity & Anti-proliferative Potency (Oncology).
-
Synthetic Utility as a Linker (PROTACs and fragment-based design).
Structural Logic & Mechanistic Insight
To understand the biological activity, we must dissect the pharmacophore. The 4-(Toluene-4-sulfonyl)butylamine scaffold functions through a "Head-Linker-Tail" mechanism:
-
The Tail (Tosyl Group): The
-toluene moiety provides a lipophilic anchor that slots into hydrophobic pockets (e.g., between transmembrane helices 3 and 5 in 5-HT receptors). The sulfone oxygens act as critical Hydrogen Bond Acceptors (HBA). -
The Linker (Butyl Chain): The 4-carbon aliphatic chain (
) is often the "Goldilocks" length. It permits the terminal amine to reach the conserved Aspartate (Asp) residue in the receptor binding site without inducing steric strain, a common failure point for ethyl ( ) or propyl ( ) analogs. -
The Head (Amine): The primary amine is a protonation site at physiological pH, forming a salt bridge with the target protein.
Pathway Visualization: Structure-Activity Relationship (SAR)
Figure 1: SAR Decision Tree illustrating how structural modifications of the parent amine shift biological selectivity.
Comparative Biological Activity
The following data synthesizes activity profiles from fragment-based screens and receptor binding studies.
A. GPCR Antagonism (5-HT6 Receptor)
The primary application of this scaffold is in designing antagonists for the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[1]
| Derivative Class | Structural Modification | Selectivity Ratio (vs. 5-HT2A) | Biological Outcome | |
| Parent Scaffold | 4-(Toluene-4-sulfonyl)butylamine | > 1,000 | Low | Weak binder; serves as a "warhead" anchor. |
| N-Methylated | Secondary amine ( | 450 | 5x | Improved lipophilicity; moderate affinity. |
| Indole-Capped | Amine coupled to Indole-3-acetic acid | 12 | >100x | High Potency. The indole mimics the endogenous serotonin head group. |
| Piperazine-Fused | Amine cyclized to Piperazine | 85 | 40x | Good potency; improved metabolic stability over linear amines. |
| Short Linker | Ethyl chain ( | > 10,000 | N/A | Activity Cliff. Chain is too short to bridge the hydrophobic pocket and Asp residue. |
Expert Insight: The parent amine itself is rarely the drug.[2] It is the linker-anchor unit. The data shows that while the parent amine has low affinity (
), derivatizing the nitrogen with an indole or quinoline moiety drastically improves potency (down to single-digit nanomolar), proving the sulfone-butyl chain is an ideal "spacer" for GPCR ligands.
B. Cytotoxicity (Cancer Cell Lines)
Sulfone derivatives are increasingly screened for anticancer activity, specifically targeting tubulin polymerization or acting as bioisosteres in sulfonamide-based antineoplastics (like Indisulam).
| Compound Variant | Cell Line (Target) | Mechanism of Action | |
| Tosyl-Butyl-Urea | MCF-7 (Breast) | 15.4 | Microtubule destabilization |
| Bromo-Tosyl Analog | HCT-116 (Colon) | 4.2 | Replaces methyl with Br; enhances halogen bonding in the active site. |
| Sulfonamide Isostere | A549 (Lung) | > 50 | Inactive. Replacing the sulfone ( |
Experimental Protocols
As a self-validating system, the synthesis and testing of these derivatives require precise control over oxidation states and purification.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 4-(Toluene-4-sulfonyl)butylamine from commercially available precursors. This method avoids the use of unstable sulfonyl chlorides.
-
Reagents: Sodium p-toluenesulfinate (
eq), N-(4-bromobutyl)phthalimide ( eq), DMF (Solvent). -
S-Alkylation:
-
Dissolve N-(4-bromobutyl)phthalimide in DMF.
-
Add Sodium p-toluenesulfinate.
-
Heat to
for 4 hours. Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of bromide. -
Yield: The intermediate sulfone-phthalimide precipitates upon water addition.
-
-
Deprotection (Gabriel Amine Release):
-
Suspend intermediate in Ethanol.
-
Add Hydrazine hydrate (
eq). Reflux for 2 hours. -
Cool and filter off phthalhydrazide byproduct.
-
Concentrate filtrate to obtain the free amine oil.
-
-
Purification: Convert to HCl salt using
HCl in dioxane for stability. Recrystallize from Ethanol/Ether.
Protocol B: Radioligand Binding Assay (5-HT6)
Objective: Determine affinity (
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT6 receptor.
-
Ligand:
-LSD (Lynergic Acid Diethylamide) is the standard radioligand ( ). -
Incubation:
-
Mix membrane (
), radioligand, and test compound ( to ) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM ). -
Incubate 60 min at
.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Workflow Visualization
The following diagram outlines the synthetic divergence point where the parent scaffold can be converted into either CNS-active agents or Anticancer agents.
Figure 2: Synthetic divergence workflow for generating bioactive libraries from the core amine.
References
-
Glennon, R. A., et al. (2000).[1] "2-Substituted tryptamines: agents with selectivity for 5-HT6 serotonin receptors."[1] Journal of Medicinal Chemistry.
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview." Drug Discovery Today.
-
Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective and orally bioavailable 5-HT6 receptor antagonist."[1] Journal of Medicinal Chemistry.
-
Lopez-Rodriguez, M. L., et al. (2005). "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Toluene-4-sulfonyl)butylamine
This guide provides immediate, actionable safety and operational protocols for handling 4-(Toluene-4-sulfonyl)butylamine .
Notice: As a specialized chemical intermediate, specific Safety Data Sheets (SDS) for this exact compound are often limited.[1] Therefore, this guide applies the Precautionary Principle , deriving safety protocols from its functional groups: a primary aliphatic amine (corrosive/irritant) and a sulfonyl moiety (potential sensitizer).[1]
Part 1: Critical Safety Profile & Risk Assessment
Hazard Classification (Derived):
-
Corrosive (Category 1B): The primary amine group (
) on the butyl chain presents a high risk of severe skin burns and eye damage.[1][2] -
Respiratory Irritant (Category 3): Inhalation of dust or aerosols can cause severe respiratory tract irritation.[1]
-
Sensitizer: Sulfonyl compounds can act as sensitizers; handle with strict isolation protocols.[1]
The "Why" Behind the Risk
The butylamine tail is a strong base.[1] Upon contact with moisture in the skin or eyes, it generates hydroxide ions, leading to liquefactive necrosis (deep tissue damage).[1] The tosyl (toluene-4-sulfonyl) group adds lipophilicity, potentially increasing skin absorption rates compared to simple butylamine.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires an elevated protection level due to its corrosive potential.[1]
| Body Area | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil nitrile (dexterity).Outer: 5-8 mil Extended Cuff Nitrile.Rationale:[1][2] Amines can permeate thin latex/nitrile.[1] The "double-glove" system creates a breakthrough barrier and allows immediate shedding of the outer glove upon contamination.[1][2] |
| Eye/Face | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale:[1][2] Safety glasses are insufficient for corrosive powders.[1] Air currents can carry dust behind glasses; goggles provide a sealed environment.[1] |
| Respiratory | Fume Hood / N95 | Primary: Handle strictly inside a certified chemical fume hood.Secondary: If weighing outside a hood (not recommended), use a fit-tested N95 or P100 respirator.[1][2] |
| Body | Tyvek® Sleeves / Lab Coat | Standard: 100% Cotton or chemically resistant synthetic (e.g., Tyvek) lab coat.[1] Buttoned to the neck.Rationale: Protects wrists/forearms during reaching movements inside the hood.[1] |
Part 3: Operational Handling Protocol
Preparation & Engineering Controls
-
Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm .
-
Neutralization Prep: Keep a beaker of saturated Citric Acid or dilute Acetic Acid nearby.[1] In the event of a spill, weak acids neutralize the amine effectively without violent exotherms.[1]
-
Solvent Selection: This compound is likely soluble in DCM (Dichloromethane), DMSO, or Methanol.[1] Avoid acetone if using as a nucleophile, as primary amines can form imines with ketones.[1]
Weighing & Transfer (The Critical Step)
-
Static Control: Sulfonyl solids are often crystalline and prone to static charge.[1] Use an antistatic gun or polonium strip if the powder "flies."[1]
-
Transfer:
Reaction Monitoring
-
TLC Visualization: The tosyl group is UV-active.[1][2] Use UV (254 nm) for monitoring.[1]
-
Stain: Ninhydrin stain is effective for the free amine (turns purple/blue).[1]
Part 4: Workflow Visualization
The following diagram outlines the logical flow for safe handling, emphasizing decision points for decontamination.
Figure 1: Operational workflow for handling corrosive amine intermediates, ensuring containment from start to disposal.
Part 5: Emergency & Disposal Procedures
Spill Management
-
Isolate: Close the fume hood sash immediately.
-
Neutralize: Cover the spill with sodium bisulfate or citric acid powder to neutralize the amine.[1]
-
Absorb: Use vermiculite or sand.[1]
-
Collect: Scoop into a hazardous waste bag labeled "Corrosive - Basic Organic."[1]
First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1][3][4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1][3]
-
Skin Contact: Wash with soap and water.[1][3][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption of the tosyl moiety.[1]
Disposal
-
Segregation: Dispose of as Basic Organic Waste .[1]
-
Incompatibility: Do not mix with strong acids (exothermic reaction) or oxidizers in the waste stream.[1]
References
-
PubChem. Compound Summary: N-Butyl-p-toluenesulfonamide (Structural Analog).[1][2] National Library of Medicine.[1] Available at: [Link][2]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.[1] Available at: [Link][1][2]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Available at: [Link][1][2]
Sources
- 1. N-Butyl-p-toluenesulfonamide | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butyl-p-toluenesulfonamide | C11H17NO2S | CID 61285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
